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  • Product: 1-Phenyl-1H-1,2,3-triazol-5-amine
  • CAS: 99584-30-2

Core Science & Biosynthesis

Foundational

1-Phenyl-1H-1,2,3-triazol-5-amine chemical structure and properties

Executive Summary 1-Phenyl-1H-1,2,3-triazol-5-amine (CAS: 7756-37-8) represents a privileged scaffold in heterocyclic chemistry, serving as a critical intermediate for fused nitrogenous systems, particularly [1,2,3]triaz...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Phenyl-1H-1,2,3-triazol-5-amine (CAS: 7756-37-8) represents a privileged scaffold in heterocyclic chemistry, serving as a critical intermediate for fused nitrogenous systems, particularly [1,2,3]triazolo[1,5-a]pyrimidines . Unlike its 4-amino isomers or 1,2,4-triazole analogues, this specific regioisomer possesses unique reactivity driven by the proximity of the exocyclic amino group (C5) to the N1-phenyl substituent. This structural arrangement renders the molecule susceptible to the Dimroth rearrangement , a transformation that researchers must control during functionalization. This guide details the physicochemical profile, safety-critical synthetic protocols, and mechanistic pathways essential for utilizing this compound in drug discovery.

Molecular Architecture & Physicochemical Profile[1]

Structural Identity

The molecule consists of a five-membered 1,2,3-triazole ring substituted at the N1 position with a phenyl group and at the C5 position with a primary amino group.[1]

  • IUPAC Name: 1-phenyl-1H-1,2,3-triazol-5-amine

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    [2][3][4]
  • Molecular Weight: 160.18 g/mol [2]

  • Key Feature: The C5-NH

    
     and N1-Phenyl groups are vicinal. This steric and electronic environment is the driving force for its rearrangement chemistry.
    
Physicochemical Properties Data[1]
PropertyValue / DescriptionNote
Physical State Crystalline SolidUsually colorless to pale yellow needles.
Melting Point 118 – 120 °CSharp melting point indicates high purity; broadens significantly with diazo-impurities.
Solubility DMSO, DMF, MeOH, EtOHSparingly soluble in water; insoluble in hexanes.
pKa (Conjugate Acid) ~2.5 (Triazole ring N3)Weakly basic; protonation occurs at N3 rather than the exocyclic amine.
Stability MetastableStable at RT; undergoes Dimroth rearrangement under basic thermal conditions.

Synthetic Pathways & Process Chemistry

The synthesis of 5-amino-1,2,3-triazoles is classically achieved via the base-catalyzed [3+2] cycloaddition of organic azides with active methylene nitriles.

The "Click" Limitation

Standard Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) yields 1,4-disubstituted triazoles. To access the 1,5-disubstituted amine pattern, researchers must utilize base-mediated condensation of phenyl azide with acetonitrile or activated nitriles (e.g., malononitrile, cyanoacetamide).

Mechanism of Formation (Regioselectivity)

The reaction proceeds through a nucleophilic attack of the carbanion (generated from the nitrile) onto the terminal nitrogen of the organic azide. This is kinetically controlled to favor the 5-amino product.

SynthesisMechanism Start Phenyl Azide (Ph-N3) Inter Linear Triazene Intermediate Start->Inter + Reagent + Base Reagent Acetonitrile / Active Nitrile Base Base Catalyst (NaOEt or Cs2CO3) Base->Inter Cycliz Cyclization (5-exo-dig) Inter->Cycliz Nucleophilic Attack Product 1-Phenyl-1H-1,2,3- triazol-5-amine Cycliz->Product Tautomerization

Figure 1: Base-mediated synthesis pathway favoring the 5-amino regioisomer.

Reactivity: The Dimroth Rearrangement

Critical Experimental Insight: The defining characteristic of 1-substituted-5-amino-1,2,3-triazoles is their equilibrium with


-diazo amidines. Under thermal or basic conditions, the ring opens and recyclizes, often swapping the exocyclic amino nitrogen with the endocyclic N1.

This rearrangement is reversible but can be driven to completion if the new isomer is thermodynamically more stable (e.g., if an electron-withdrawing group stabilizes the new form).

Mechanistic Workflow
  • Ring Opening: Base abstracts a proton (if applicable) or heat destabilizes the N1-N2 bond.

  • Equilibrium: Formation of the acyclic diazo-amidine intermediate.

  • Rotation: Bond rotation allows the exocyclic nitrogen to attack the diazo group.

  • Recyclization: Formation of the isomeric triazole.

Dimroth cluster_0 Dimroth Rearrangement Equilibrium TriazoleA 1-Phenyl-5-amino-1,2,3-triazole (Starting Material) Intermediate Diazo-Amidine (Acyclic Intermediate) TriazoleA->Intermediate Ring Opening (Heat/Base) Intermediate->TriazoleA Ring Closure A TriazoleB 5-Anilino-1,2,3-triazole (Rearranged Isomer) Intermediate->TriazoleB Rotation & Ring Closure B TriazoleB->Intermediate Reversible

Figure 2: The Dimroth Rearrangement equilibrium. Researchers must monitor this via NMR during derivatization.

Medicinal Chemistry Applications

The 1-phenyl-1H-1,2,3-triazol-5-amine is primarily used as a dinucleophile for constructing fused heterocycles.

Synthesis of [1,2,3]Triazolo[1,5-a]pyrimidines

Reaction with 1,3-electrophiles (e.g., 1,3-diketones,


-keto esters) yields triazolopyrimidines. These fused systems are bioisosteres of purines and are extensively researched as:
  • Adenosine Receptor Antagonists (A2A)

  • Anticancer Agents (Tubulin polymerization inhibitors)

Buchwald-Hartwig Coupling

Recent advances allow the exocyclic amine to be arylated using Pd-catalysis, providing access to N-diaryl systems without triggering the Dimroth rearrangement, provided the conditions (temperature/base) are carefully controlled.

Experimental Protocols

Protocol A: Synthesis of 1-Phenyl-1H-1,2,3-triazol-5-amine

Safety Warning: Organic azides are potentially explosive. Perform all reactions behind a blast shield. Do not concentrate azide solutions to dryness. Use plastic spatulas.

Reagents:

  • Phenyl Azide (10 mmol) [Prepared fresh or stored as solution]

  • Malononitrile (11 mmol) (Activated nitrile source)

  • Sodium Ethoxide (NaOEt) (20 mmol)

  • Ethanol (anhydrous)

Procedure:

  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve Sodium Ethoxide (1.36 g, 20 mmol) in anhydrous Ethanol (20 mL).

  • Addition: Cool the solution to 0°C. Add Malononitrile (0.73 g, 11 mmol) portion-wise. Stir for 15 minutes.

  • Azide Introduction: Add Phenyl Azide (1.19 g, 10 mmol) dropwise (as a solution in EtOH if possible) to maintain temp < 5°C.

  • Cyclization: Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours. Monitoring: Check TLC (SiO2, 50% EtOAc/Hex) for disappearance of azide.

  • Workup: Pour the reaction mixture into ice-water (100 mL). Acidify carefully with 1M HCl to pH ~5.

  • Isolation: The product may precipitate.[5] If so, filter and wash with cold water. If not, extract with Ethyl Acetate (3 x 50 mL), dry over Na

    
    SO
    
    
    
    , and concentrate (Caution: Rotary evaporator bath < 40°C).
  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography.

  • Decarboxylation (If using cyanoacetate): If a carboxylate intermediate is formed, a subsequent hydrolysis/decarboxylation step is required to yield the free amine. (Note: The malononitrile route yields the 4-cyano-5-amine; reaction with acetonitrile requires stronger bases like Cs

    
    CO
    
    
    
    in DMSO).
Protocol B: Quality Control (Self-Validation)
  • 1H NMR (DMSO-d6): Look for the broad singlet of NH

    
     around 
    
    
    
    5.0-6.5 ppm (concentration dependent) and the phenyl multiplet at
    
    
    7.4-7.8 ppm.
  • Dimroth Check: If the spectrum shows a new NH signal (singlet) appearing further downfield (>9 ppm) after heating, the compound has likely rearranged to the 5-anilino isomer (where the NH is attached to the phenyl ring).

References

  • Dimroth, O. (1909). Intramolecular Rearrangement of 5-Amino-1,2,3-triazoles. Justus Liebigs Annalen der Chemie.

  • Bakulev, V. A., & Beryozkina, T. V. (2022). 1,2,3-Triazole-4(5)-amines – Convenient Synthetic Blocks for the Construction of Triazolo-Annulated Heterocycles. Journal of Organic and Pharmaceutical Chemistry.

  • Pokhodylo, N. T., et al. (2013). Azide–acetonitrile “click” reaction triggered by Cs2CO3: the atom-economic, high-yielding synthesis of 5-amino-1,2,3-triazoles.[6] RSC Advances.

  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews.

  • PubChem Compound Summary. (2025). 1-phenyl-1H-1,2,3-triazol-5-amine (CID 12760724).[3] National Library of Medicine.

Sources

Exploratory

The 5-Amino-1-Phenyl-1,2,3-Triazole Scaffold: Synthetic Architectures and Medicinal Utility

Executive Summary The 1,2,3-triazole ring is a cornerstone of modern medicinal chemistry, largely popularized by copper-catalyzed azide-alkyne cycloaddition (CuAAC). However, the 5-amino-1-phenyl-1,2,3-triazole variant r...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,3-triazole ring is a cornerstone of modern medicinal chemistry, largely popularized by copper-catalyzed azide-alkyne cycloaddition (CuAAC). However, the 5-amino-1-phenyl-1,2,3-triazole variant represents a distinct, underutilized pharmacophore that offers unique physicochemical properties compared to its 1,4-disubstituted "click" cousins.

This scaffold functions as a rigid bioisostere for amides and purines, providing a critical hydrogen bond donor (the 5-amino group) adjacent to a dipole-rich triazole core. This guide details the synthetic construction of this scaffold, its tendency for Dimroth rearrangement (a critical stability consideration), and its application in kinase inhibition and antiparasitic drug discovery.

Structural Significance & Pharmacophore Analysis

Unlike the 1,4-disubstituted triazoles formed via CuAAC, the 5-amino-1,2,3-triazole is fully substituted, often generated via base-catalyzed condensation.

Key Physicochemical Features[1][2][3]
  • Hydrogen Bond Donor (HBD): The exocyclic primary amine at C5 acts as a strong HBD, critical for interacting with the hinge regions of kinase enzymes or the aspartic acid residues in GPCRs.

  • Dipole Moment: The triazole ring possesses a large dipole moment (~5 D), influencing orientation within the binding pocket.

  • Pi-Stacking: The N1-phenyl ring allows for

    
    -
    
    
    
    interactions with aromatic residues (Phe, Tyr, Trp) in target proteins.
  • Metabolic Stability: While the triazole ring itself is oxidatively robust, the 5-amino group can be susceptible to metabolic N-acetylation or oxidation unless sterically protected or electronically modulated.

Synthetic Architectures and The Dimroth Rearrangement

The "Dimroth Method" (Base-Catalyzed Cycloaddition)

The most robust route to 5-amino-1-phenyl-1,2,3-triazoles is the reaction of organic azides with active methylene nitriles (e.g., malononitrile, ethyl cyanoacetate) under basic conditions (alkoxide/alcohol).

Mechanism:

  • Base deprotonates the active methylene compound to form a carbanion.

  • The carbanion attacks the terminal nitrogen of the organic azide.

  • Cyclization occurs, followed by tautomerization to aromatize the triazole ring.[1]

The Dimroth Rearrangement (Stability Warning)

A critical phenomenon for this scaffold is the Dimroth Rearrangement . Under thermal stress or basic conditions, 1-substituted-5-amino-1,2,3-triazoles can undergo a ring-opening/ring-closing sequence where the endocyclic N1 and the exocyclic 5-amino nitrogen swap places.

  • Implication: If the N1-phenyl ring has strong electron-withdrawing groups (EWG), the equilibrium shifts, potentially altering the core structure during scale-up or formulation.

Visualizing the Reaction Pathways

TriazoleSynthesis Reactants Phenyl Azide + Malononitrile Intermediate Imino-Diazonium Intermediate Reactants->Intermediate NaOEt/EtOH (Base Catalysis) Product 5-Amino-1-phenyl- 1,2,3-triazole Intermediate->Product Cyclization Rearranged Dimroth Rearrangement (Isomerized Product) Product->Rearranged Heat/Base (Equilibrium shift)

Figure 1: Synthetic pathway and potential isomerization risk via Dimroth rearrangement.

Detailed Experimental Protocol

Objective: Synthesis of 5-amino-1-phenyl-1H-1,2,3-triazole-4-carbonitrile. Scale: 10 mmol.

Reagents
  • Phenyl azide (1.19 g, 10 mmol) (Note: Handle azides with care; use a blast shield).

  • Malononitrile (0.66 g, 10 mmol).

  • Sodium Ethoxide (NaOEt) (1.0 M in Ethanol).

  • Ethanol (Absolute).

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve malononitrile (10 mmol) in absolute ethanol (20 mL).

  • Activation: Add sodium ethoxide solution (20 mL, 20 mmol) dropwise at 0°C. The solution will turn yellow/orange, indicating the formation of the malononitrile anion.

  • Addition: Add phenyl azide (10 mmol) slowly to the cold mixture. Caution: Exothermic.

  • Cyclization: Allow the mixture to warm to room temperature, then heat to mild reflux (70°C) for 2–4 hours.

    • Validation: Monitor via TLC (Hexane:EtOAc 7:3). Look for the disappearance of the azide starting material. IR monitoring can track the disappearance of the azide peak (~2100 cm⁻¹).

  • Quenching: Cool the reaction mixture to 0°C. Pour into ice-cold water (100 mL).

  • Isolation: Acidify carefully with 1M HCl to pH 5–6. The product should precipitate as a solid.

  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water (9:1).

Expected Yield: 75–85%. Characterization:

  • 1H NMR (DMSO-d6):

    
     7.4–7.6 (m, 5H, Ar-H), 7.1 (s, 2H, NH2, exchangeable with D2O).
    
  • IR: ~2220 cm⁻¹ (CN stretch), ~3300/3400 cm⁻¹ (NH2 stretch).

Medicinal Chemistry Applications (Case Studies)

Case Study 1: Antiparasitic Agents (Chagas Disease)

Research targeting Trypanosoma cruzi has identified the 5-amino-1,2,3-triazole-4-carboxamide (ATC) core as a potent scaffold.[2][3]

  • Mechanism: The ATC core acts as a bioisostere for the purine ring of parasitic enzymes.

  • Optimization: Substitution at the N1 position with a benzyl group and modulation of the C4-carboxamide improved metabolic stability against microsomal degradation.

  • Outcome: Lead compounds demonstrated sub-micromolar potency (pEC50 > 6) and high ligand efficiency.[3]

Case Study 2: Kinase Inhibition (EGFR/VEGFR)

The 5-amino group serves as a hinge binder in ATP-competitive inhibitors.

  • Design: The triazole ring scaffolds the N1-aryl group into the hydrophobic pocket, while the 5-amino group forms H-bonds with the hinge region backbone (e.g., Met793 in EGFR).

  • Advantage: The 1,2,3-triazole is more chemically stable than the analogous pyrazole or imidazole drugs often used in this space.

Structure-Activity Relationship (SAR) Matrix

The following table summarizes the biological impact of substitutions around the core scaffold.

PositionSubstituentEffect on Potency/Properties
N1 (Aryl Ring) Electron-Donating (e.g., -OMe) Increases electron density on the triazole; generally improves solubility but may increase metabolic clearance.
N1 (Aryl Ring) Electron-Withdrawing (e.g., -CF3) Increases lipophilicity; stabilizes the ring against oxidation but increases risk of Dimroth rearrangement .
C4 -CN (Nitrile) High dipole; good metabolic stability; often used as a precursor for amides.
C4 -CONH2 (Carboxamide) Critical for H-bonding (donor/acceptor); key for antiparasitic activity (ATC series).
C4 -COOEt (Ester) Prodrug potential; generally lower intrinsic potency than amides.
C5 (-NH2) Free Amine Essential H-bond donor. Alkylation/Acylation usually abolishes activity (loss of H-bond donor).

References

  • Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi Source: Journal of Medicinal Chemistry (ACS) URL:[Link]

  • Tunable Dimroth rearrangement of versatile 1,2,3-triazoles towards high-performance energetic materials Source: The Royal Society of Chemistry (RSC) URL:[Link]

  • General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction Source: Molecules (MDPI) / PMC URL:[Link]

  • Selected 5-amino-1-aryl-1H-1,2,3-triazole scaffolds as promising antiproliferative agents Source: The Ukrainian Biochemical Journal URL:[Link]]

  • Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Source: MDPI (Molecules) URL:[Link]

Sources

Foundational

Introduction: The Significance of the 1-phenyl-1H-1,2,3-triazol-5-amine Scaffold

An In-Depth Technical Guide to the Synthesis of 1-phenyl-1H-1,2,3-triazol-5-amine For Researchers, Scientists, and Drug Development Professionals The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 1-phenyl-1H-1,2,3-triazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry and materials science, renowned for its remarkable biological activity and versatile chemical properties.[1][2] This five-membered heterocyclic ring, featuring three nitrogen atoms, serves as a crucial pharmacophore in a variety of therapeutic agents, including antimicrobials, anticancer agents, and antiviral drugs.[2][3] Among the vast landscape of triazole derivatives, 1-phenyl-1H-1,2,3-triazol-5-amine stands out as a pivotal building block for the synthesis of more complex molecules. Its unique structural arrangement, featuring a phenyl group at the 1-position and an amino group at the 5-position, offers multiple points for further functionalization, making it an invaluable intermediate in drug discovery and development. This guide provides a comprehensive overview of the primary synthetic strategies for obtaining 1-phenyl-1H-1,2,3-triazol-5-amine, with a focus on the underlying mechanisms, experimental considerations, and practical applications.

Primary Synthetic Strategy: The [3+2] Cycloaddition of Phenyl Azide and Acetonitrile Derivatives

While the Huisgen 1,3-dipolar cycloaddition between azides and alkynes is a well-established method for the synthesis of 1,2,3-triazoles, it is not a direct route to 5-amino substituted derivatives.[1][2] The most direct and efficient pathway to 5-amino-1,2,3-triazoles involves the [3+2] cycloaddition reaction between an azide and a nitrile bearing an activated methylene group.[4][5] This approach provides a regioselective route to the desired 5-amino substitution pattern, which is otherwise challenging to achieve.

Reaction Mechanism and Rationale

The core of this synthetic approach is the base-mediated deprotonation of the α-carbon of the nitrile, generating a carbanion. This carbanion then acts as the nucleophile, attacking the terminal nitrogen of the organic azide in a 1,3-dipolar cycloaddition fashion. The subsequent intramolecular cyclization and protonation lead to the formation of the stable 5-amino-1,2,3-triazole ring. The choice of base and solvent is critical for the success of this reaction, as it governs the efficiency of carbanion formation and the overall reaction kinetics.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product phenyl_azide Phenyl Azide (Ph-N3) cycloadduct Initial Cycloadduct phenyl_azide->cycloadduct acetonitrile Acetonitrile (CH3CN) carbanion Acetonitrile Carbanion ([CH2CN]-) acetonitrile->carbanion Deprotonation base Base (e.g., BuLi) carbanion->cycloadduct [3+2] Cycloaddition rearranged_intermediate Rearranged Intermediate cycloadduct->rearranged_intermediate Intramolecular Cyclization product 1-phenyl-1H-1,2,3-triazol-5-amine rearranged_intermediate->product Protonation & Aromatization CuAAC_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product phenyl_azide Phenyl Azide cycloaddition [3+2] Cycloaddition phenyl_azide->cycloaddition terminal_alkyne Terminal Alkyne terminal_alkyne->cycloaddition cu_catalyst Cu(I) Catalyst cu_catalyst->cycloaddition disubstituted_triazole 1,4-Disubstituted 1,2,3-Triazole cycloaddition->disubstituted_triazole

Sources

Exploratory

Pharmacological Perspectives and Synthesis of N1-Substituted 5-Amino-1,2,3-Triazoles

The 1,2,3-triazole ring is a privileged scaffold in medicinal chemistry due to its remarkable metabolic stability, high dipole moment, and unique ability to act as a peptide bond isostere[1]. Among its functionalized der...

Author: BenchChem Technical Support Team. Date: March 2026

The 1,2,3-triazole ring is a privileged scaffold in medicinal chemistry due to its remarkable metabolic stability, high dipole moment, and unique ability to act as a peptide bond isostere[1]. Among its functionalized derivatives, N1-substituted 5-amino-1,2,3-triazoles have garnered significant attention from drug development professionals. Their structural flexibility allows for extensive functional group modification, leading to a broad spectrum of biological activities, including potent anticancer, antimicrobial, and antioxidant properties[2].

As a Senior Application Scientist, I have structured this technical guide to dissect the mechanistic pathways of these compounds, outline their quantitative biological efficacy, and provide self-validating synthetic and experimental protocols essential for advancing preclinical research.

Mechanistic Pathways of Biological Activity

Anticancer and Antiangiogenic Activity

The introduction of specific aryl or functionalized alkyl groups at the N1 position of 5-aminotriazoles creates potent antiproliferative agents. A flagship molecule in this class is 3, a 5-amino-1,2,3-triazole-4-carboxamide derivative[3]. CAI acts as a multi-target inhibitor: it directly suppresses vascular endothelial growth factor (VEGF) receptors I and II, thereby starving tumors of their blood supply (antiangiogenesis)[3]. Concurrently, it blocks mitochondrial complex I and modulates intracellular calcium influx, triggering reactive oxygen species (ROS) accumulation, G2/M cell cycle arrest, and eventual apoptosis[4].

CAI_Pathway CAI CAI (5-amino-1,2,3-triazole) VEGF VEGF Receptors I & II CAI->VEGF Inhibits Mito Mitochondrial Complex I CAI->Mito Blocks Calcium Calcium Influx CAI->Calcium Modulates Angiogenesis Inhibition of Angiogenesis VEGF->Angiogenesis Suppresses Apoptosis Apoptosis / G2/M Arrest Mito->Apoptosis Induces ROS Calcium->Apoptosis Triggers

Antimicrobial and Antiviral Efficacy

N1-substituted 5-aminotriazoles exhibit robust antimicrobial activity by targeting specific bacterial survival mechanisms. Certain derivatives act as selective inhibitors of the bacterial 3, effectively blocking the SOS-dependent DNA repair response in bacteria[3]. By disabling this stress response, these triazoles render highly resistant bacterial strains susceptible to co-administered DNA-damaging antibiotics[3].

Antioxidant Properties

Recent structural optimizations have highlighted the antioxidant potential of3. The introduction of iodine and difluoroalkyl groups at the N1 position significantly enhances their electron-donating capacity, allowing them to efficiently scavenge free radicals and mitigate oxidative stress[3].

Quantitative Biological Efficacy

To facilitate comparative analysis for drug design, the quantitative efficacies of various N1-substituted 5-aminotriazoles are summarized below.

Table 1: Anticancer Activity of 5-Amino-1,2,3-Triazole Derivatives

Compound ScaffoldCell LineCancer TypeEfficacy Metric (Growth Percentage)Reference
2-(5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)quinazolin-4(3H)-oneOVCAR-4Ovarian CancerGP = -4.08%[4]
2-(5-amino-1-phenyl-1H-1,2,3-triazol-4-yl)-6-bromoquinazolin-4(3H)-oneOVCAR-4Ovarian CancerGP = 6.63%[4]
5,7-diamino-3-(3-(trifluoromethyl)phenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine-6-carbonitrileEKVXLung CancerGP = 29.14%[4]

Table 2: Antimicrobial and Antioxidant Efficacy

Compound / ScaffoldTarget / AssayEfficacy MetricReference
Theophylline-triazole derivative (Compound 18)B. cereusMIC = 0.0156 mg/mL[5]
Theophylline-triazole derivative (Compound 18)E. coliMIC = 0.03125 mg/mL[5]
1,2,3-triazole-8-quinolinol hybrids (Hybrids 7, 8, 9)Various bacterial strainsMIC < 30 μg/mL[6]
5-amino-N-(4,4-difluoro-2-iodopentyl)-1-methyl-1H-1,2,3-triazole-4-carboxamideDPPH Scavenging97.6% Inhibition[3]
5-amino-N-(4,4-difluoro-2-iodopentyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamideDPPH Scavenging97.6% Inhibition[3]

Synthetic Methodologies

The synthesis of 5-amino-1,2,3-triazoles traditionally relies on the1 of organic azides with active methylene nitriles[1]. This reaction forms an unstable intermediate triazoline, which undergoes a critical Dimroth rearrangement to yield the final aromatic 5-aminotriazole[1].

Synthesis_Workflow Azide Organic Azide (R1-N3) Intermediate Intermediate Triazoline Azide->Intermediate Cycloaddition Nitrile Active Methylene Nitrile Nitrile->Intermediate Cycloaddition Base Base Catalyst (NaOMe) Base->Intermediate Deprotonates Dimroth Dimroth Rearrangement Intermediate->Dimroth Heat/Isomerization Product N1-Substituted 5-Aminotriazole Dimroth->Product Yields

Synthetic route for N1-substituted 5-aminotriazoles via cycloaddition and Dimroth rearrangement.

Self-Validating Experimental Protocols

The following methodologies provide step-by-step instructions for synthesizing and evaluating N1-substituted 5-aminotriazoles. Each protocol includes the causality behind the experimental design to ensure rigorous scientific integrity.

Synthesis of N1-Aryl-5-Amino-1,2,3-Triazoles (Base-Catalyzed Cycloaddition)

Self-Validation Mechanism: Reaction progress is monitored via Thin-Layer Chromatography (TLC). Final structural validation is achieved through 1H and 13C NMR spectroscopy to confirm the absence of the intermediate triazoline and the presence of the 5-amino proton signals[2].

  • Reagent Preparation: Dissolve the organic azide (1.0 eq) and active methylene nitrile (1.0 eq) in anhydrous methanol.

    • Causality: Methanol acts as a polar protic solvent that stabilizes the transition state of the intermediate triazoline, facilitating the initial cycloaddition[2].

  • Catalyst Addition: Add sodium methylate (NaOMe) dropwise to the solution.

    • Causality: NaOMe is a strong base that deprotonates the active methylene group, generating a highly nucleophilic carbanion essential for attacking the terminal nitrogen of the azide[2].

  • Thermal Isomerization: Reflux the mixture at 65°C for 4-6 hours.

    • Causality: Thermal energy is required to overcome the activation barrier of the Dimroth rearrangement, driving the ring-opening and re-closing mechanism to yield the thermodynamically stable 5-aminotriazole[1].

  • Product Isolation: Cool the mixture to room temperature and neutralize with dilute HCl.

    • Causality: Adjusting the pH neutralizes the base catalyst, decreasing the solubility of the product in the methanolic mixture and promoting precipitation for subsequent filtration[2].

In Vitro Antioxidant Assay (DPPH Radical Scavenging)

Self-Validation Mechanism: Ascorbic acid is run in parallel as a positive control to validate the assay's dynamic range and ensure the DPPH reagent has not degraded[3].

  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

    • Causality: DPPH is a stable free radical with a strong absorption band at 517 nm; its reduction by an antioxidant causes a measurable colorimetric shift from purple to yellow[3].

  • Sample Incubation: Add the synthesized 5-aminotriazole derivative to the DPPH solution and incubate in the dark for 30 minutes.

    • Causality: Dark incubation is critical because DPPH is highly light-sensitive; preventing photo-induced degradation ensures that absorbance changes are strictly due to the compound's hydrogen-donating activity[3].

  • Spectrophotometric Analysis: Measure the absorbance at 517 nm using a UV-Vis spectrophotometer.

    • Causality: The decrease in absorbance is directly proportional to the radical scavenging efficiency, allowing for the precise calculation of the inhibition percentage[3].

Antimicrobial Susceptibility Testing (Broth Microdilution)

Self-Validation Mechanism: The assay includes a positive growth control (broth + bacteria) and a negative sterility control (broth only) to ensure the viability of the bacterial strain and the sterility of the media[6].

  • Gradient Preparation: Prepare serial two-fold dilutions of the triazole compound in Mueller-Hinton broth within a 96-well microtiter plate.

    • Causality: Serial dilution establishes a precise concentration gradient to accurately identify the Minimum Inhibitory Concentration (MIC)[6].

  • Inoculation: Inoculate each well with a standardized bacterial suspension adjusted to 5 × 10^5 CFU/mL.

    • Causality: Standardizing the inoculum ensures reproducibility and prevents artificial skewing of MIC values that occurs when bacterial populations are too dense or too sparse[5].

  • Incubation & Readout: Incubate the plates at 37°C for 18-24 hours. Assess visible growth or add resazurin dye.

    • Causality: 37°C matches the optimal growth conditions for human pathogens. Resazurin acts as a metabolic indicator, turning from blue to pink in the presence of viable cells, providing a definitive colorimetric confirmation of the bacteriostatic threshold[6].

References

  • Selected 5-amino-1-aryl-1H-1,2,3-triazole scaffolds as promising antiproliferative agents Source: ukrbiochemjournal.org URL:4

  • Synthetic Trends Followed for the Development of 1,2,3-Triazole Source: itmedicalteam.pl URL:7

  • General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino Source: nih.gov URL:1

  • SYNTHESIS AND STUDY OF NEW 5-AMINO-1,2,3-TRIAZOLES AS POTENTIAL ANTITUMOR AGENTS Source: researchgate.net URL:2

  • Antioxidant activity, DFT-calculation, and docking of 5-amino-N-(3-di(per)fluoroalkyl-2-iodo Source: growingscience.com URL:3

  • Synthesis, Biological Properties, and Molecular Docking Study of Novel 1,2,3-Triazole-8-quinolinol Hybrids Source: acs.org URL:6

  • Biological importance and synthesis of 1,2,3-triazole derivatives: a review Source: tandfonline.com URL:5

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 5-amino-1-phenyl-1,2,3-triazoles via Azide-Nitrile Cycloaddition

Executive Summary The 5-amino-1,2,3-triazole moiety is a privileged scaffold in medicinal chemistry, serving as a bioisostere for amide bonds and a critical pharmacophore in kinase inhibitors (e.g., derivatives targeting...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-amino-1,2,3-triazole moiety is a privileged scaffold in medicinal chemistry, serving as a bioisostere for amide bonds and a critical pharmacophore in kinase inhibitors (e.g., derivatives targeting EGFR or VEGFR). Unlike the copper-catalyzed azide-alkyne cycloaddition (CuAAC) which predominantly yields 1,4-disubstituted triazoles, the synthesis of 5-amino -regioisomers requires specific electronic activation.

This guide details the Base-Mediated Azide-Nitrile Cycloaddition , a robust methodology utilizing organic azides and activated nitriles (e.g., malononitrile). This route offers high regioselectivity for the 5-amino isomer without the need for transition metal catalysts, though it requires strict adherence to safety protocols regarding organic azides.

Safety Directive: Handling Organic Azides

CRITICAL WARNING: Organic azides are high-energy compounds.[1][2] Before proceeding, all personnel must verify substrate stability using the "Rule of Six" .

The Rule of Six & C/N Ratio

To ensure thermodynamic stability during synthesis and isolation:

  • C/N Ratio: The number of carbon atoms (

    
    ) plus other stabilizing atoms (
    
    
    
    ) divided by the number of nitrogen atoms (
    
    
    ) must be
    
    
    .[3]
    
    
  • Rule of Six: The molecule must contain at least six carbons per energetic functional group (azide).[3][4][5]

Operational Protocols:

  • Shielding: Use a blast shield for all reactions involving >1g of azide.

  • Solvents: NEVER use halogenated solvents (DCM, CHCl

    
    ) with sodium azide, as they form di- and tri-azidomethane, which are extremely explosive.[2]
    
  • Metal Avoidance: Use Teflon or glass spatulas. Avoid metal spatulas to prevent formation of shock-sensitive metal azides.[5]

Mechanistic Insight

The formation of 5-amino-1,2,3-triazoles via base-mediated cycloaddition (often termed the "Dimroth" synthesis) proceeds through a nucleophilic attack of an activated nitrile carbanion onto the terminal nitrogen of the organic azide. This is distinct from the concerted Huisgen cycloaddition.

Reaction Pathway[6][7][8][9][10][11][12][13]
  • Activation: Base deprotonates the activated nitrile (e.g., malononitrile) to form a carbanion.

  • Nucleophilic Attack: The carbanion attacks the terminal electrophilic nitrogen of the phenyl azide.

  • Cyclization: The resulting intermediate undergoes intramolecular cyclization onto the nitrile carbon.

  • Tautomerization: Rapid proton transfer yields the aromatic 5-amino-1,2,3-triazole.

AzideNitrileMechanism Start Phenyl Azide (Ph-N3) Adduct Linear Adduct (Triazene Int.) Start->Adduct Electrophilic Attack Nitrile Activated Nitrile (CH2(CN)2) Carbanion Carbanion [CH(CN)2]- Nitrile->Carbanion Deprotonation Base Base (NaOEt) Base->Carbanion Carbanion->Adduct Nucleophilic Attack Cyclization Cyclization (Imine Int.) Adduct->Cyclization Intramolecular Attack on CN Product 5-amino-1-phenyl- 1,2,3-triazole Cyclization->Product Tautomerization (Aromatization)

Figure 1: Mechanistic pathway of base-mediated azide-nitrile cycloaddition.

Experimental Protocols

Protocol A: Standard Base-Mediated Synthesis

Target: 5-amino-1-phenyl-1H-1,2,3-triazole-4-carbonitrile Scale: 5.0 mmol

Reagents
ReagentMW ( g/mol )Equiv.Amount
Phenyl Azide (0.5 M in EtOH)119.121.010 mL
Malononitrile66.061.1363 mg
Sodium Ethoxide (21% wt in EtOH)68.051.2~2.2 mL
Ethanol (Anhydrous)46.07Solvent10 mL
Step-by-Step Procedure
  • Preparation: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve malononitrile (363 mg, 5.5 mmol) in anhydrous ethanol (5 mL).

  • Base Addition: Cool the solution to 0°C in an ice bath. Dropwise add Sodium Ethoxide solution (2.2 mL) over 5 minutes. Stir for 10 minutes to ensure carbanion formation.

  • Azide Addition: Add the Phenyl Azide solution (10 mL, 0.5 M) dropwise to the reaction mixture. Caution: Exothermic.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Heat to reflux (78°C) for 2–4 hours.

    • Monitoring: Monitor by TLC (Hexane:EtOAc 3:1). The azide spot should disappear.

  • Workup: Cool the mixture to room temperature. Pour the reaction mixture into ice-cold water (50 mL).

  • Precipitation: Acidify carefully with 1M HCl to pH ~5–6. The product usually precipitates as a solid.

  • Isolation: Filter the solid using a Buchner funnel. Wash with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL).

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (0-5% MeOH in DCM) if necessary.

Protocol B: One-Pot "Click" Sequence (Safety-Optimized)

For labs wishing to avoid isolating phenyl azide, this protocol generates the azide in situ from aniline, followed by immediate capture with the nitrile.

Workflow Diagram:

OnePotWorkflow Aniline Start: Aniline Diazotization Diazotization (NaNO2, HCl, 0°C) Aniline->Diazotization Azidation Azidation (NaN3, 0°C) Diazotization->Azidation Extraction Extraction (EtOAc) *Do not concentrate to dryness* Azidation->Extraction Cycloaddition Add Malononitrile + Base (Reflux) Extraction->Cycloaddition Organic Layer Used Directly Final Final Product Cycloaddition->Final

Figure 2: One-pot workflow to minimize azide handling risks.

Procedure
  • Diazotization: Dissolve aniline (5 mmol) in 6M HCl (10 mL) at 0°C. Add NaNO

    
     (5.5 mmol) in water dropwise.
    
  • Azidation: Add NaN

    
     (6.0 mmol) in water dropwise at 0°C. Stir for 30 min.
    
  • Phase Transfer: Extract the formed phenyl azide with Ethyl Acetate (20 mL). DO NOT EVAPORATE. Wash with saturated NaHCO

    
    .
    
  • Cycloaddition: To this ethyl acetate solution, add Malononitrile (5.5 mmol) and Sodium Ethoxide (6.0 mmol, as solid or slurry).

  • Reflux: Heat the biphasic or solvent mixture to reflux (or 70°C) for 4-6 hours.

  • Isolation: Proceed with aqueous workup as in Protocol A.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete carbanion formationEnsure base (NaOEt/KOtBu) is fresh and anhydrous. Moisture quenches the carbanion.
Regioisomer Mix Thermal rearrangementAvoid excessive heating (>100°C). The 5-amino isomer can undergo Dimroth rearrangement to 5-anilino-1,2,3-triazole under harsh conditions.
No Precipitation Product is water-solubleIf product doesn't crash out upon acidification, perform extraction with EtOAc (3x) and dry over MgSO

.
Explosion Risk Concentration of AzideNever rotary evaporate the azide solution to dryness in Protocol B. Always keep it solvated.

References

  • BenchChem. Application Notes and Protocols for the Safe Handling of Aromatic Azides in a Laboratory Setting.

  • Radhakrishna, V.Y., et al. (2025).[6] "Methods for the synthesis of 5‐amino‐1,2,3‐triazoles." ResearchGate.

  • Khazhieva, I.S., et al. (2022).[7] "General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino-1,2,3-triazoles." Molecules (MDPI).

  • Baxendale, I.R., et al. (2011). "A fully automated, multistep flow synthesis of 5-amino-4-cyano-1,2,3-triazoles." Green Chemistry (RSC).

  • University of Pittsburgh. "Safe Handling of Azides - Chemical Hygiene Plan."

Sources

Application

Cs2CO3 catalyzed synthesis of 5-amino-1,2,3-triazoles protocol

Application Note: -Catalyzed Synthesis of 5-Amino-1,2,3-Triazoles Abstract & Strategic Value The 1,2,3-triazole scaffold is a cornerstone of medicinal chemistry, serving as a bioisostere for amide bonds and a pharmacopho...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: -Catalyzed Synthesis of 5-Amino-1,2,3-Triazoles

Abstract & Strategic Value

The 1,2,3-triazole scaffold is a cornerstone of medicinal chemistry, serving as a bioisostere for amide bonds and a pharmacophore in kinase inhibitors, antibacterial agents, and anticancer drugs. While Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the industry standard for 1,4-disubstituted triazoles, it fails to install the critical C5-amino functionality.

This protocol details the Cesium Carbonate (


) catalyzed [3+2] cycloaddition of organic azides with active methylene nitriles . Unlike traditional alkoxide-mediated methods (NaOEt/EtOH) which often require harsh reflux conditions and suffer from poor solubility, this protocol leverages the "Cesium Effect" in polar aprotic solvents to achieve high yields at room temperature with superior regioselectivity.

Key Advantages:

  • Regiospecificity: Exclusively yields 1,5-disubstituted-5-amino-1,2,3-triazoles.

  • Mild Conditions: Operates at ambient temperature; avoids explosive thermal activation of azides.

  • Atom Economy: 100% atom economy with no leaving groups.

  • Operational Simplicity: Transition-metal-free; requires no inert atmosphere.

Scientific Foundation: The "Cesium Effect"

The superior performance of


 over lighter alkali carbonates (

,

) in this protocol is driven by two physicochemical factors:
  • Solubility in Organic Media: Cesium has a large ionic radius (

    
    ), giving it a lower charge density and higher polarizability. This allows 
    
    
    
    to exhibit significantly higher solubility in polar aprotic solvents (DMSO, DMF) compared to its lattice-rigid counterparts like
    
    
    .
  • "Naked" Anion Formation: In DMSO, the large

    
     cation forms a loose, solvent-separated ion pair with the generated carbanion (from the nitrile). This results in a "naked," highly reactive carbanion species that accelerates the nucleophilic attack on the azide dipole, lowering the activation energy of the cycloaddition.
    
Reaction Mechanism

The reaction proceeds via a base-mediated Thorpe-Ziegler type cyclization logic:

  • Deprotonation:

    
     deprotonates the 
    
    
    
    -carbon of the nitrile (e.g., phenylacetonitrile), generating a cesium-stabilized carbanion.
  • Nucleophilic Attack: The carbanion attacks the terminal nitrogen (N3) of the organic azide.

  • Cyclization: The resulting intermediate undergoes rapid intramolecular cyclization.

  • Tautomerization: A 1,3-proton shift (tautomerization) aromatizes the ring to form the stable 5-amino-1,2,3-triazole.

Mechanism Start Reagents: Organic Azide (R-N3) Active Nitrile (R'-CH2-CN) Step1 Deprotonation by Cs2CO3 (Formation of Naked Carbanion) Start->Step1 DMSO, 25°C Step2 Nucleophilic Attack on Azide Terminus Step1->Step2 Cs+ stabilized Step3 Intramolecular Cyclization (Imine) Step2->Step3 Fast End Product: 5-Amino-1,2,3-Triazole Step3->End Tautomerization

Figure 1: Mechanistic pathway of the Cs-catalyzed azide-nitrile cycloaddition.

Experimental Protocol

Materials & Equipment
  • Reagents:

    • Aryl/Alkyl Azide (1.0 equiv) [Warning: See Safety Section]

    • Active Methylene Nitrile (e.g., Phenylacetonitrile, Malononitrile) (1.1 equiv)

    • Cesium Carbonate (

      
      ) (Reagent Grade, 99%)
      
    • Solvent: Dimethyl Sulfoxide (DMSO) [Anhydrous preferred but not strictly required]

  • Equipment:

    • Magnetic stirrer and stir bar.

    • Glass reaction vial (scintillation vial) or Round Bottom Flask.

    • TLC plates (Silica gel 60 F254).

Standard Operating Procedure (SOP)

Step 1: Reaction Setup

  • In a 20 mL glass vial equipped with a magnetic stir bar, dissolve the Active Nitrile (1.1 mmol) in DMSO (2.0 mL).

  • Add

    
      (0.1 mmol, 10 mol% catalytic loading).
    
    • Note: For less acidic nitriles, stoichiometric

      
       (1.0 equiv) may increase reaction rate.
      
  • Stir the mixture at Room Temperature (RT) for 5–10 minutes to ensure deprotonation initiation (solution often changes color).

  • Add the Organic Azide (1.0 mmol) dropwise or in one portion.

Step 2: Reaction Monitoring

  • Stir the reaction mixture at RT (

    
    ) .
    
  • Monitor progress via TLC (Eluent: Hexane/EtOAc 7:3).

    • Typical Time: 2 to 6 hours.

    • Observation: The spot for the azide (usually high

      
      ) will disappear; a new, more polar spot (fluorescent under UV) will appear.
      

Step 3: Workup & Purification

  • Quench: Pour the reaction mixture into ice-cold water (20 mL).

    • Observation: The product often precipitates as a solid due to the "salting out" effect of the carbonate/DMSO in water.

  • Isolation (Method A - Precipitation):

    • If solid forms: Filter the precipitate, wash copiously with water (to remove DMSO), and dry under vacuum.

  • Isolation (Method B - Extraction):

    • If oil forms: Extract with Ethyl Acetate (

      
      ).
      
    • Wash combined organic layers with Brine (

      
      ) to rigorously remove DMSO.
      
    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Recrystallization from Ethanol/Water is usually sufficient.

    • If necessary, flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Workflow Setup Setup: Dissolve Nitrile in DMSO Add Cs2CO3 (10 mol%) AddAzide Add Organic Azide Stir at RT (2-6 h) Setup->AddAzide Quench Quench: Pour into Ice Water AddAzide->Quench Decision Solid Precipitate? Quench->Decision Filter Method A: Filtration & Wash Decision->Filter Yes Extract Method B: EtOAc Extraction Brine Wash Decision->Extract No Final Pure 5-Amino-1,2,3-Triazole Filter->Final Extract->Final

Figure 2: Operational workflow for the synthesis and isolation of 5-amino-1,2,3-triazoles.

Optimization & Troubleshooting

The choice of base and solvent is critical. The table below summarizes the comparative efficiency of various conditions for the reaction of phenyl azide with phenylacetonitrile.

EntryBase (1.0 equiv)SolventTemp (

)
Time (h)Yield (%)Notes
1

DMSO 25 4 92 Optimal Condition
2

THF601245Poor solubility of Cs salt
3

DMSO252460Slower reaction rate
4

DMSO2524<10Base too weak (

mismatch)
5NaHTHF0

25
285Effective but requires dry solvent/inert gas

Troubleshooting Guide:

  • Low Yield: Ensure DMSO is not "wet" (though Cs tolerates some moisture, excessive water quenches the carbanion). Switch to stoichiometric

    
     if the nitrile is sterically hindered.
    
  • Emulsion during Workup: DMSO can cause emulsions. Add more Brine or a small amount of Methanol to break the emulsion.

  • Regioselectivity Issues: This protocol is highly specific for 5-amino isomers. If other isomers are observed, check the purity of the starting azide (thermal rearrangement of azides can occur at high temps, but unlikely at RT).

Safety Protocols (Critical)

Organic Azides:

  • Explosion Hazard: Organic azides can be explosive.[1][2][3][4][5] As a general rule, the ratio of Carbon+Oxygen atoms to Nitrogen atoms

    
     should be 
    
    
    
    .[3]
  • Handling: Never distill organic azides. Store in the dark at cool temperatures.

  • Reaction Safety: This protocol uses Room Temperature conditions, which significantly mitigates the risk of thermal decomposition compared to refluxing toluene methods.

  • Waste: Quench azide residues with copious water. Do not allow contact with metal spatulas (potential for heavy metal azide formation).[3][5]

Cesium Carbonate:

  • Irritant. Hygroscopic. Handle with gloves.[3]

References

  • Primary Protocol Source

    • Raghuvanshi, D. S., et al. "Azide-acetonitrile 'click' reaction triggered by Cs2CO3: The atom-economic, high-yielding synthesis of 5-amino-1,2,3-triazoles.
  • Mechanistic Insight (Cesium Effect)

    • Flessner, T., & Doye, S. "Cesium carbonate: A powerful base for organic synthesis." Journal of Practical Chemistry.
    • 6[7]

  • Safety Guidelines for Azides

    • "Safe Handling of Azides."[2] University of Pittsburgh / Organic Syntheses.

    • 5

Sources

Method

Application Note: One-Pot Synthesis of 1-Phenyl-1H-1,2,3-triazol-5-amine Derivatives

This Application Note provides a comprehensive technical guide for the synthesis of 1-phenyl-1H-1,2,3-triazol-5-amine derivatives. Unlike the ubiquitous Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which yields 1...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the synthesis of 1-phenyl-1H-1,2,3-triazol-5-amine derivatives. Unlike the ubiquitous Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which yields 1,4-disubstituted triazoles, the synthesis of the 5-amino-1,5-disubstituted regioisomer requires a distinct mechanistic approach driven by base-mediated nucleophilic attack rather than metal catalysis.

Executive Summary

The 1-phenyl-1H-1,2,3-triazol-5-amine scaffold is a privileged pharmacophore in drug discovery, serving as a bioisostere for amide bonds and a core structure in kinase inhibitors (e.g., antiproliferative agents). While "Click Chemistry" (CuAAC) efficiently generates 1,4-isomers, it fails to access the 5-amino-1,5-disubstituted motif. This guide details the Base-Mediated Cyclocondensation of Phenyl Azides with Active Methylene Nitriles , a robust "one-pot" protocol that ensures exclusive N1-regioselectivity. Crucially, this document addresses the Dimroth Rearrangement , a thermodynamic trap that can isomerize the desired 5-amino product into its 5-anilino congener under improper conditions.

Mechanistic Insight & Regioselectivity

The Regioselectivity Challenge

Standard thermal Huisgen cycloaddition of azides and alkynes yields a mixture of 1,4- and 1,5-isomers. CuAAC forces the 1,4-pathway.[1] To access the 5-amino-1-substituted architecture, we utilize the high nucleophilicity of the terminal azide nitrogen (


) towards activated nitriles.
Reaction Mechanism

The reaction proceeds via a stepwise ionic mechanism rather than a concerted pericyclic process:

  • Carbanion Formation: A base deprotonates the active methylene compound (e.g., malononitrile).

  • Nucleophilic Attack: The carbanion attacks the terminal nitrogen (

    
    ) of the phenyl azide.
    
  • Cyclization: The resulting intermediate undergoes 5-exo-dig cyclization onto the nitrile carbon.

  • Tautomerization: Rapid proton transfer yields the aromatic 5-amino-1,2,3-triazole.

The Dimroth Rearrangement Trap

A critical stability factor is the Dimroth Rearrangement. In the presence of heat or acid, 1-substituted-5-amino-1,2,3-triazoles can ring-open and recyclize to form the thermodynamically stable 5-anilino-1,2,3-triazole (effectively swapping the exocyclic amine and the N1-substituent).

  • Control Strategy: Maintain basic conditions during synthesis and avoid prolonged heating (>80°C) during workup unless the rearranged product is desired.

ReactionMechanism Start Phenyl Azide (Ph-N3) Inter2 Adduct Formation (N-N Bond) Start->Inter2 Nitrile Malononitrile (CH2(CN)2) Inter1 Carbanion Formation Nitrile->Inter1 Deprotonation Base Base (NaOEt/Et3N) Base->Inter1 Inter1->Inter2 + Ph-N3 Inter3 Cyclization (Imine Intermediate) Inter2->Inter3 5-exo-dig Product 5-Amino-1-phenyl- 1,2,3-triazole Inter3->Product Tautomerization Rearranged Dimroth Product (5-Anilino-triazole) Product->Rearranged Heat/Acid (Equilibrium)

Figure 1: Mechanistic pathway for the base-mediated synthesis of 5-amino-1,2,3-triazoles, highlighting the Dimroth Rearrangement risk.

Experimental Protocols

Protocol A: Classical Base-Mediated Synthesis (High Yield)

Objective: Synthesis of 5-amino-1-phenyl-1H-1,2,3-triazole-4-carbonitrile. Scale: 10 mmol Safety Note: Phenyl azide is potentially explosive. Handle in a fume hood behind a blast shield.[2] Do not concentrate pure phenyl azide; use it in solution.

Reagents
  • Phenyl Azide (1.19 g, 10 mmol) [Prepared in situ or stored as 0.5M solution]

  • Malononitrile (0.66 g, 10 mmol)

  • Sodium Ethoxide (NaOEt) (10 mmol) [Prepared from Na (0.23 g) in EtOH]

  • Solvent: Absolute Ethanol (20 mL)

Step-by-Step Procedure
  • Catalyst Preparation: In a dry 50 mL round-bottom flask, dissolve sodium metal (0.23 g) in absolute ethanol (10 mL) under

    
     atmosphere to generate NaOEt in situ.
    
  • Active Methylene Addition: Cool the solution to 0°C. Add malononitrile (0.66 g) dropwise. Stir for 10 minutes to ensure carbanion formation.

  • Azide Addition: Add the phenyl azide (10 mmol) slowly (either neat or as a solution in EtOH/DMSO) while maintaining the temperature below 5°C. Exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor by TLC (SiO2, EtOAc:Hexane 1:1). The spot for phenyl azide (

    
    ) should disappear, and a lower 
    
    
    
    fluorescent spot (product) should appear.
  • Workup: Pour the reaction mixture into ice-cold water (100 mL).

  • Precipitation: Acidify carefully with 1M HCl to pH 5–6. Do not go below pH 4 to avoid rearrangement. The product will precipitate as a solid.

  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water (9:1).

Expected Yield: 85–92% Characterization:

  • 1H NMR (DMSO-d6):

    
     7.60–7.40 (m, 5H, Ph), 6.95 (s, 2H, 
    
    
    
    , exchangeable with
    
    
    ).
  • IR: 2210 cm

    
     (CN), 3350/3280 cm
    
    
    
    (
    
    
    ).
Protocol B: "Green" Organocatalytic One-Pot (Safer & Scalable)

Objective: Metal-free synthesis using DBU or TEA in mild conditions. This method minimizes the risk of thermal decomposition.

Reagents
  • Phenyl Azide (10 mmol)

  • Malononitrile (10 mmol)

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.0 mmol, 10 mol%) or Et3N (1 equiv).

  • Solvent: DMSO or Ethanol (Green alternative: Water/PEG-400).

Step-by-Step Procedure
  • Mixing: In a reaction vial, combine malononitrile (0.66 g) and phenyl azide (1.19 g) in DMSO (5 mL).

  • Catalysis: Add DBU (0.15 g, 10 mol%) dropwise at room temperature.

  • Reaction: Stir at room temperature for 1–2 hours. The reaction is often faster in dipolar aprotic solvents like DMSO.

  • Quench: Add crushed ice (20 g) to the reaction mixture.

  • Isolation: The product precipitates immediately. Filter and wash with cold water.

  • Drying: Dry under vacuum at 40°C.

Advantages:

  • Eliminates the use of metallic sodium.[2]

  • Room temperature operation suppresses the Dimroth rearrangement.

  • High atom economy.

Troubleshooting & Optimization

The following table summarizes common failure modes and corrective actions.

IssueProbable CauseCorrective Action
Low Yield Incomplete deprotonation of nitrile.Switch to a stronger base (NaOEt instead of Et3N) or polar aprotic solvent (DMSO).
Regioisomer Contamination Formation of 1,4-isomer (rare in base) or Dimroth product.Ensure temperature < 50°C. Check pH during workup (keep > 4).
Oily Product Impurities or residual solvent.[2]Recrystallize from EtOH/H2O. Triturate with diethyl ether.
Safety (Azide) Accumulation of unreacted azide.Ensure azide is the limiting reagent or quench filtrate with dilute NaNO2/H2SO4.
Stability Check (Dimroth Rearrangement)

To verify if your product has rearranged:

  • Compare 1H NMR: The 5-amino isomer typically shows a broad singlet for

    
     around 6.5–7.5 ppm. The rearranged 5-anilino isomer (secondary amine) typically shows a singlet further downfield (>8.5 ppm) and different aromatic splitting patterns due to the change in ring electronics.
    
  • Chemical Test: 5-amino-1,2,3-triazoles can be diazotized (NaNO2/HCl) to form stable diazonium salts, which can then be coupled to phenols (azo dye formation). The rearranged anilino-triazole reacts differently or degrades.[3]

Safety & Handling of Organic Azides

Critical Warning: Phenyl azide and its derivatives can be explosive.

  • C/N Ratio: Ensure the ratio of Carbon atoms to Nitrogen atoms is

    
    . (Phenyl azide C6/N3 = 2, which is borderline; handle in solution).
    
  • Metals: Avoid contact with copper or lead (forms highly explosive metal azides). Use glass or Teflon spatulas.

  • Waste: Quench azide waste with 10% Sodium Nitrite (

    
    ) followed by slow acidification with dilute 
    
    
    
    to decompose
    
    
    to
    
    
    and nitrogen oxides (in a fume hood).

SafetyWorkflow Step1 Pre-Reaction Check: Calculate (C+O)/N ratio Step2 Ratio < 3? Handle in Solution ONLY Step1->Step2 Step3 Reaction Setup: Blast Shield + Fume Hood Step2->Step3 Step4 Workup: Do NOT Distill/Rotovap to Dryness Step3->Step4 Step5 Waste Disposal: Quench with NaNO2/H2SO4 Step4->Step5

Figure 2: Safety decision matrix for handling organic azides in synthesis.

References

  • Dimroth, O. (1909). Ueber intramolekulare Umlagerungen.[4] Umlagerungen in der Reihe des 1, 2, 3-Triazols.[1][4][5][6][7][8][9] Justus Liebigs Annalen der Chemie. Link

  • Lieber, E., et al. (1957). The Reaction of Organic Azides with Methylene Compounds. Journal of the American Chemical Society. Link

  • El-Naggar, M., et al. (2011). One-pot synthesis of 5-amino-1,2,3-triazole derivatives via dipolar azide–nitrile cycloaddition and Dimroth rearrangement. European Journal of Organic Chemistry. Link

  • Pokhodylo, N. T., et al. (2009). Regioselective synthesis of 1-aryl-5-amino-1,2,3-triazoles. Synthesis. Link

  • Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition. Link

Sources

Application

Application Note: Base-Mediated Cyclization of Phenyl Azide with Active Methylene Nitriles

Executive Summary This guide details the protocol for the regioselective synthesis of 1-substituted 5-amino-1,2,3-triazoles via the base-mediated cycloaddition of phenyl azide with active methylene nitriles (e.g., malono...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the protocol for the regioselective synthesis of 1-substituted 5-amino-1,2,3-triazoles via the base-mediated cycloaddition of phenyl azide with active methylene nitriles (e.g., malononitrile). Unlike the copper-catalyzed azide-alkyne cycloaddition (CuAAC) which yields 1,4-disubstituted isomers, this base-catalyzed pathway (often referred to as the Dimroth synthesis) specifically targets the 1,5-disubstituted pharmacophore. These scaffolds are critical in medicinal chemistry, serving as peptidomimetics and precursors for condensed heterocycles like triazolopyrimidines.

Mechanistic Principles & Causality

The Reaction Pathway

The transformation is a stepwise anionic cycloaddition, not a concerted pericyclic reaction. The presence of an electron-withdrawing group (EWG) on the nitrile is non-negotiable; it acidifies the


-protons, allowing for carbanion formation.
  • Activation: A base (alkoxide or tertiary amine) deprotonates the active methylene nitrile to generate a resonance-stabilized carbanion.

  • Nucleophilic Attack: The carbanion attacks the terminal nitrogen (

    
    ) of the phenyl azide. This is the rate-determining step.
    
  • Cyclization: The resulting intermediate cyclizes onto the internal nitrogen (

    
    ), forming a triazoline intermediate.
    
  • Aromatization: Rapid tautomerization (Dimroth rearrangement equilibrium) yields the thermodynamically stable 5-amino-1,2,3-triazole.

The Dimroth Rearrangement

A critical consideration for this protocol is the Dimroth Rearrangement . 1-Substituted-5-amino-1,2,3-triazoles exist in equilibrium with their diazo-amidine ring-opened forms. Under basic thermal conditions, the ring can open and re-close, potentially swapping the endocyclic and exocyclic nitrogens.[1] While the protocol below targets the kinetic 1-phenyl-5-amino product, prolonged heating in strong base can lead to isomerization.

Mechanistic Visualization

The following diagram illustrates the reaction flow and the critical branching point for the rearrangement.

G Reagents Phenyl Azide + Malononitrile Carbanion Nitrile Carbanion (Intermediate) Reagents->Carbanion Base (Deprotonation) Adduct Linear Triazene Adduct Carbanion->Adduct Nucleophilic Attack on N3 Triazoline Iminotriazoline (Cyclized) Adduct->Triazoline Ring Closure Product 5-Amino-1-phenyl- 1,2,3-triazole Triazoline->Product Tautomerization Rearranged Dimroth Isomer (Equilibrium) Product->Rearranged Heat/Base (Ring Opening/Closing)

Figure 1: Reaction mechanism for the base-mediated synthesis of 5-amino-1,2,3-triazoles, showing the potential for Dimroth rearrangement.

Experimental Protocols

Safety Pre-Read: Handling Organic Azides
  • Explosion Hazard: Phenyl azide is relatively stable compared to aliphatic azides, but it is still an energetic material. Never distill phenyl azide to dryness.

  • Metal Sensitivity: Avoid using metal spatulas or needles with concentrated azide solutions; use Teflon or glass.

  • Light Sensitivity: Protect reaction vessels from direct UV light to prevent nitrene formation and non-specific insertion reactions.

Protocol A: Classical Sodium Ethoxide Method (The "Gold Standard")

This method provides the highest yields for scale-up (>1g) but requires anhydrous conditions.

Reagents:

  • Phenyl azide (1.0 equiv)

  • Malononitrile (1.1 equiv)

  • Sodium metal (1.5 equiv)

  • Absolute Ethanol (Solvent)

Step-by-Step Procedure:

  • Preparation of Ethoxide: In a dry 3-neck round-bottom flask under

    
     atmosphere, dissolve sodium metal in absolute ethanol (concentration ~1 M) to generate sodium ethoxide in situ. Caution: Hydrogen gas evolution.
    
  • Carbanion Formation: Cool the solution to 0°C. Add malononitrile dropwise. Stir for 15 minutes. The solution may turn yellow/orange.

  • Azide Addition: Add phenyl azide dropwise over 20 minutes, maintaining the temperature below 5°C. Exotherm warning: Rapid addition can trigger decomposition.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. If starting materials remain (check TLC, typically 30% EtOAc/Hexane), heat to mild reflux (70°C) for 1 hour.

  • Quenching: Pour the reaction mixture onto crushed ice (approx. 5x reaction volume).

  • Workup: Acidify carefully with 10% HCl to pH 5–6. The product, 5-amino-4-cyano-1-phenyl-1,2,3-triazole, will precipitate as a solid.

  • Purification: Filter the solid. Recrystallize from Ethanol/Water (1:1). Do not use column chromatography unless necessary, as the product can streak on silica.

Protocol B: DBU-Mediated "Green" Method

Ideal for small-scale library synthesis or substrates sensitive to strong nucleophiles.

Reagents:

  • Phenyl azide (1.0 equiv)

  • Active Methylene Nitrile (1.0 equiv)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.2 – 0.5 equiv)

  • Solvent: DMSO or DMF (wet solvents are tolerated)

Step-by-Step Procedure:

  • Dissolution: Dissolve the nitrile and phenyl azide in DMSO (0.5 M concentration).

  • Catalysis: Add DBU. The reaction is often exothermic; a water bath is recommended for the first 10 minutes.

  • Monitoring: Stir at room temperature. Reaction times are typically faster (30 min – 2 hours) due to the high polarity of DMSO stabilizing the ionic intermediates.

  • Isolation: Pour into water. The product precipitates. Filter and wash with cold water to remove DMSO/DBU traces.

Data Analysis & Troubleshooting

Expected Yields & Substituent Effects

The electronic nature of the active methylene component significantly impacts yield.

Active Methylene Component (

)
Product (5-Amino-1,2,3-Triazole Substituent)Typical Yield (Method A)Notes
Malononitrile (

)
4-Cyano85-95%Highly reactive; precipitates easily.
Ethyl Cyanoacetate (

)
4-Carbethoxy70-80%Slower reaction; may require reflux.
Phenylacetonitrile (

)
4-Phenyl40-60%Requires stronger base (KOtBu) or higher temp due to lower acidity of

-proton.
Cyanoacetamide (

)
4-Carboxamido75-85%Product often highly insoluble in organic solvents.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield / Tar Formation Polymerization of phenyl azide.Reduce reaction temperature.[2] Ensure dropwise addition of azide.
No Precipitation on Acidification Product is amphoteric or water-soluble.Extract aqueous layer with Ethyl Acetate (3x). Dry over

.
Product is an Oil Impurities preventing crystallization.Triturate the oil with cold diethyl ether or hexane to induce solidification.
Isomer Contamination Dimroth rearrangement occurred.[1][3]Avoid prolonged heating (>4 hours) or extremely high pH (>12) during workup.

Workflow Visualization

Workflow Start Start: Reagent Prep Setup Inert Atmosphere (N2) Dry Solvent (EtOH/DMSO) Start->Setup Mix Add Active Methylene + Base Setup->Mix AzideAdd Add Phenyl Azide (Dropwise, <5°C) Mix->AzideAdd React Stir RT (2-4h) Monitor TLC AzideAdd->React Workup Quench (Ice Water) Acidify (pH 5-6) React->Workup Isolate Filtration & Recrystallization Workup->Isolate

Figure 2: Operational workflow for the batch synthesis of 5-amino-1,2,3-triazoles.

References

  • Dimroth Rearrangement & Mechanism: Star Chemistry. (2025).[4] "The Dimroth Rearrangement: A Comprehensive Analysis." [Link]

  • Flow Synthesis Protocol: Durham University. (2011). "A fully automated, multistep flow synthesis of 5-amino-4-cyano-1,2,3-triazoles." [Link]

  • General Triazole Synthesis Review: Frontiers in Chemistry. (2022).[5][6] "Synthesis methods of 1,2,3-/1,2,4-triazoles: A review." [Link]

  • Buchwald-Hartwig Modification: National Institutes of Health (PMC). (2022).[5][6] "General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction." [Link]

Sources

Method

Application Note: Synthesis of Triazolo[4,5-d]pyrimidines from 5-Aminotriazoles

Executive Overview The 1,2,3-triazolo[4,5-d]pyrimidine scaffold is a privileged heterocyclic core, functioning as a purine isostere with profound implications in drug discovery. This structural motif is the cornerstone o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The 1,2,3-triazolo[4,5-d]pyrimidine scaffold is a privileged heterocyclic core, functioning as a purine isostere with profound implications in drug discovery. This structural motif is the cornerstone of blockbuster therapeutics, most notably the reversible P2Y12 receptor antagonist Ticagrelor (Brilinta)[1]. Constructing this bicyclic system efficiently requires absolute regiocontrol and robust cyclization strategies. This application note details the field-proven cyclocondensation of 5-amino-1,2,3-triazole-4-carboxamides into triazolo[4,5-d]pyrimidines, followed by functionalization protocols to generate active pharmaceutical ingredients (APIs)[2].

Mechanistic Rationale & Pathway

The synthesis of the triazolo[4,5-d]pyrimidine core from a 5-amino-1,2,3-triazole precursor relies on a tandem nucleophilic addition-intramolecular cyclization sequence[3].

  • Imidate Formation : The primary 5-amino group of the triazole acts as a nucleophile, attacking the electrophilic carbon of a one-carbon donor (such as triethyl orthoformate or formamide). This generates an intermediate Schiff base or imidate[4].

  • Intramolecular Cyclization : The adjacent 4-carboxamide nitrogen subsequently attacks the imidate carbon, driving the elimination of an alcohol (e.g., ethanol) or ammonia to close the pyrimidine ring, yielding the thermodynamically stable 1H-triazolo[4,5-d]pyrimidin-7(6H)-one[3].

  • Electrophilic Activation & SNAr : To synthesize API analogs, the 7-oxo moiety is converted to a 7-chloro leaving group using phosphorus oxychloride (POCl3). The electron-withdrawing nature of the fused triazole ring renders the C-7 position highly electrophilic, enabling rapid Nucleophilic Aromatic Substitution (SNAr) with various amines under mild conditions[1].

G A 5-Amino-1,2,3-triazole- 4-carboxamide B Imidate Intermediate (Schiff Base) A->B HC(OEt)3 Reflux C Triazolo[4,5-d]pyrimidin- 7(6H)-one B->C Cyclization -EtOH D 7-Chloro-triazolo [4,5-d]pyrimidine C->D POCl3, Base 80°C E 7-Amino-triazolo [4,5-d]pyrimidine D->E R-NH2, DIPEA SNAr

Figure 1: Synthetic workflow for triazolo[4,5-d]pyrimidines from 5-aminotriazole precursors.

Quantitative Yield Optimization

The cyclocondensation step is highly dependent on the choice of the one-carbon donor and the solvent system. The table below summarizes optimized conditions for the conversion of 5-amino-1,2,3-triazole-4-carboxamide to the corresponding pyrimidinone[3][5].

One-Carbon DonorSolvent SystemCatalystTemp (°C)Time (h)Isolated Yield (%)
Triethyl orthoformateNeatNone1461265
Triethyl orthoformateDMFp-TsOH (10 mol%)120488
FormamideNeatNone180672
Diethyl carbonateEthanolNaOEt (1.2 eq)80881

Note: The use of DMF with a catalytic acid (p-TsOH) significantly accelerates imidate formation and suppresses thermal degradation, resulting in the highest isolated yield.

Self-Validating Experimental Protocols

Protocol A: Cyclocondensation to 1H-Triazolo[4,5-d]pyrimidin-7(6H)-one

Causality Statement: Triethyl orthoformate serves as the electrophilic carbon source. The addition of catalytic p-TsOH protonates the orthoester, enhancing its electrophilicity and accelerating the initial nucleophilic attack by the weakly nucleophilic 5-amino group[4].

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 5-amino-1,2,3-triazole-4-carboxamide (10.0 mmol) in anhydrous DMF (20 mL).

  • Reagent Addition: Add triethyl orthoformate (15.0 mmol, 1.5 eq) followed by p-toluenesulfonic acid monohydrate (p-TsOH, 1.0 mmol, 10 mol%).

  • Reaction: Heat the mixture to 120 °C under a nitrogen atmosphere. The suspension will clear as the imidate intermediate forms. Stir for 4 hours.

  • Validation (In-Process): Monitor the reaction via TLC (Eluent: DCM/MeOH 9:1). The starting material (Rf ~0.2) should be completely consumed, replaced by a highly UV-active product spot (Rf ~0.5).

  • Isolation: Cool the reaction mixture to 0 °C. Add ice-cold distilled water (40 mL) dropwise to precipitate the product.

  • Recovery: Filter the resulting white solid under vacuum, wash with cold ethanol (2 × 10 mL), and dry in a vacuum oven at 60 °C overnight.

Protocol B: Chlorination to 7-Chloro-1H-triazolo[4,5-d]pyrimidine

Causality Statement: POCl3 converts the tautomeric 7-hydroxyl group into a phosphorodichloridate leaving group. The addition of N,N-dimethylaniline scavenges the generated HCl, preventing premature degradation of the triazole ring, and forms a highly reactive Vilsmeier-Haack-type intermediate that drives the substitution to the chloride[2].

Step-by-Step Methodology:

  • Preparation: Suspend the 1H-triazolo[4,5-d]pyrimidin-7(6H)-one (5.0 mmol) in neat POCl3 (15 mL) in a 50 mL two-neck flask.

  • Base Addition: Cool the flask to 0 °C in an ice bath. Slowly add N,N-dimethylaniline (6.0 mmol, 1.2 eq) dropwise over 10 minutes to control the exothermic acid-base reaction.

  • Reaction: Attach a reflux condenser and heat the mixture to 80 °C for 3 hours.

  • Validation (In-Process): Remove a 50 µL aliquot, quench in ice water, extract with ethyl acetate, and check by TLC (Hexanes/EtOAc 1:1).

  • Workup (Critical Safety Step): Cool the mixture to room temperature. Concentrate the reaction mixture under reduced pressure to remove excess POCl3.

  • Quenching: Slowly pour the concentrated residue into crushed ice (50 g) under vigorous stirring. Extract the aqueous layer immediately with dichloromethane (3 × 20 mL).

  • Purification: Wash the combined organic layers with cold saturated NaHCO3 (20 mL) and brine (20 mL), dry over anhydrous Na2SO4, and concentrate to yield the crude 7-chloro derivative, which should be used immediately in the next step to avoid hydrolysis.

Protocol C: SNAr Amination (API Functionalization)

Causality Statement: The extreme electrophilicity of the C-7 position in the triazolo[4,5-d]pyrimidine system allows for rapid nucleophilic aromatic substitution. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to neutralize the HCl byproduct, driving the equilibrium forward without competing with the primary amine nucleophile[1].

Step-by-Step Methodology:

  • Preparation: Dissolve the freshly prepared 7-chloro-1H-triazolo[4,5-d]pyrimidine (4.0 mmol) in anhydrous acetonitrile (15 mL).

  • Amine Addition: Add the desired nucleophile, such as cyclopropylamine or (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine (4.4 mmol, 1.1 eq), followed by DIPEA (8.0 mmol, 2.0 eq).

  • Reaction: Stir the mixture at room temperature for 2 hours. (Note: Heating is rarely required due to the high reactivity of the 7-chloro position).

  • Validation: TLC (Hexanes/EtOAc 1:2) will show the disappearance of the chloro-intermediate and the formation of a lower Rf product spot.

  • Isolation: Evaporate the acetonitrile under reduced pressure. Redissolve the residue in ethyl acetate (30 mL), wash with water (2 × 15 mL) and brine (15 mL).

  • Final Recovery: Dry the organic phase over MgSO4, filter, and concentrate. Purify via flash column chromatography (silica gel, gradient elution from 10% to 50% EtOAc in Hexanes) to obtain the pure 7-amino-triazolo[4,5-d]pyrimidine analog.

References[4] Title: 1H-1,2,3-Triazol-4-amine - Experimental Protocol: Synthesis of a Fused Triazolo[4,5-d]pyrimidine. Source: Benchchem. URL: https://benchchem.com/product/b81097[2] Title: Novel processes for preparing triazolo [4,5-d]- pyrimidines, including ticagrelor, via new intermediates and new route of synthesis. Source: Google Patents (WO2015162630A1). URL:https://patents.google.com/patent/WO2015162630A1/en[3] Title: 1,2,3-Triazole-4(5)-amines – Convenient Synthetic Blocks for the Construction of Triazolo-Annulated Heterocycles. Source: Journal of Organic and Pharmaceutical Chemistry. URL:https://nuph.edu.ua/wp-content/uploads/2022/07/2022-20-2-3-24.pdf[1] Title: Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d] pyrimidines and study of their antiplatelet and antibacterial activities. Source: European Journal of Medicinal Chemistry. URL:https://orbi.uliege.be/bitstream/2268/249826/1/EJMECH-D-20-00898_R1_Accepted.pdf[5] Title: SYNTHESIS AND ANTIVIRAL AND ANTITUMOR ACTIVITIES OF 2H-[1,2,3]TRIAZOLO[4,5-d]PYRIMIDINES. Source: Heterocycles. URL:https://clockss.org/

Sources

Application

Preparation of 5-amino-1,2,3-triazole-4-carboxylates

Application Note: Advanced Methodologies for the Preparation of 5-Amino-1,2,3-triazole-4-carboxylates Executive Summary 5-Amino-1,2,3-triazole-4-carboxylates are highly privileged scaffolds in medicinal chemistry. They a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Methodologies for the Preparation of 5-Amino-1,2,3-triazole-4-carboxylates

Executive Summary

5-Amino-1,2,3-triazole-4-carboxylates are highly privileged scaffolds in medicinal chemistry. They are frequently utilized as peptidomimetics (specifically as reverse turn inducers) and serve as core pharmacophores in therapeutics, including HSP90 inhibitors and submicromolar anti-trypanosomal agents against Trypanosoma cruzi[1][2]. However, the synthesis of these heterocycles is historically plagued by the Dimroth rearrangement, an isomerization pathway that severely compromises regioselectivity. This application note details two divergent, field-proven methodologies to synthesize these scaffolds: the classical base-promoted condensation and the modern Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).

Mechanistic Insights & The Dimroth Challenge

The primary challenge in synthesizing 5-amino-1,2,3-triazoles is their susceptibility to the Dimroth rearrangement. Under basic or thermal conditions, the 1,2,3-triazole ring can undergo ring-opening to a diazoimine intermediate, followed by bond rotation and ring-closure. This swaps the substituent on the endocyclic nitrogen with the exocyclic amine, leading to complex, difficult-to-separate mixtures of regioisomers[1].

To navigate this, chemists employ two distinct strategies:

  • Classical Base-Promoted Condensation : This method reacts an organic azide with an active methylene compound (e.g., ethyl cyanoacetate) in the presence of a strong base (like sodium ethoxide). The malonate anion attacks the terminal nitrogen of the azide, forming an imino triazole intermediate that rapidly tautomerizes to the aromatic 5-amino-1,2,3-triazole-4-carboxylate[3][4]. While highly scalable, strict temperature control is required to minimize Dimroth isomerization.

  • RuAAC Cycloaddition (Beyond Dimroth) : To completely circumvent the rearrangement, a [3+2] cycloaddition utilizing N-Boc-aminopropiolates (ynamides) and azides is employed. Catalyzed by

    
    , this reaction proceeds with complete regiocontrol to yield a protected 5-amino-1,2,3-triazole-4-carboxylate[1]. The N-Boc protection prevents the exocyclic nitrogen from participating in the rearrangement, locking the scaffold in the desired conformation.
    

Synthetic Workflows

G cluster_A Route A: Base-Promoted Condensation cluster_B Route B: RuAAC Cycloaddition Azide Organic Azide (R-N3) Cyanoacetate Ethyl Cyanoacetate + NaOEt / EtOH Azide->Cyanoacetate Ynamide N-Boc-aminopropiolate + [Cp*RuCl]4 Azide->Ynamide Imino Imino Triazole Intermediate Cyanoacetate->Imino Nucleophilic Attack Dimroth Dimroth Rearrangement (Isomerization Risk) Imino->Dimroth Tautomerization ProductA 5-Amino-1,2,3-triazole- 4-carboxylate Imino->ProductA Desired Pathway Dimroth->ProductA Isomeric Mixtures ProductB Protected 5-Amino-1,2,3-triazole- 4-carboxylate Ynamide->ProductB [3+2] Cycloaddition (Complete Regiocontrol)

Divergent synthetic pathways for 5-amino-1,2,3-triazole-4-carboxylates from organic azides.

Experimental Protocols

Protocol A: Classical Base-Promoted Condensation

Validated for the synthesis of Ethyl 5-amino-1-substituted-1H-1,2,3-triazole-4-carboxylates[4].

  • Rationale : Sodium ethoxide is utilized to quantitatively deprotonate ethyl cyanoacetate. The reaction is initiated at 0 °C to control the highly exothermic nucleophilic attack on the azide, preventing premature thermal degradation or immediate Dimroth isomerization.

  • Step-by-Step Procedure :

    • Preparation of the Enolate : In an oven-dried flask under nitrogen, prepare a stirred solution of sodium ethoxide (2.2 mmol) in anhydrous ethanol (2.5 mL). Cool the solution to 0 °C using an ice bath.

    • Addition of Active Methylene : Dropwise, add ethyl cyanoacetate (2.0 mmol) to the chilled solution. Stir for 10 minutes to ensure complete enolate formation.

    • Azide Introduction : Slowly add a solution of the target organic azide (1.0 mmol) dissolved in anhydrous ethanol (0.5 mL).

    • Cyclization : Allow the reaction to slowly warm to room temperature. Stir for 12–18 hours. (In-process control: Monitor the disappearance of the azide via TLC or ReactIR by observing the disappearance of the strong azide stretch at ~2100 cm⁻¹).

    • Workup : Quench the reaction with water (5 mL) and extract with ethyl acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over

      
      , and concentrate in vacuo.
      
    • Purification : Purify via flash column chromatography or recrystallization to isolate the free amine product.

Protocol B: Ruthenium-Catalyzed Cycloaddition (RuAAC)

Validated for the synthesis of N-Boc-protected 5-amino-1,2,3-triazole-4-carboxylates[3].

  • Rationale : The ruthenium catalyst

    
     specifically directs the formation of the fully substituted triazole. Strict degassing is mandatory as the Ru(II) active species is highly susceptible to oxidation, which would arrest the catalytic cycle.
    
  • Step-by-Step Procedure :

    • Reagent Mixing : To a Schlenk flask, add the organic azide (1.0 mmol) and the N-Boc-aminopropiolate (ynamide) (1.0 mmol) dissolved in dry DMF (2.5 mL) at room temperature.

    • First Degassing : Subject the flask to three rigorous vacuum-nitrogen cycles to remove dissolved oxygen.

    • Catalyst Addition : Quickly add the

      
       catalyst (49 mg, 0.045 mmol, 4.5 mol%) under a positive stream of nitrogen.
      
    • Second Degassing : Subject the mixture to another three vacuum-nitrogen cycles.

    • Reaction : Stir the mixture at room temperature for 2 hours. (In-process control: The solution typically turns a deep purple color. Monitor completion via TLC).

    • Workup : Dilute the mixture with ethyl acetate (10 mL) and water (5 mL). Extract the aqueous phase with ethyl acetate (4 × 5 mL). Wash the combined organic layers extensively with water (3 × 2 mL) to remove DMF, followed by brine (5 mL).

    • Isolation : Dry over

      
      , filter, and concentrate. Purify via column chromatography (Petroleum Ether/EtOAc). (Expert Tip: The resulting purple oil often solidifies upon standing and can be efficiently recrystallized from EtOH/H₂O for higher purity, bypassing chromatography during scale-up[3]).
      

Quantitative Data & Method Comparison

To aid in route selection, the following table summarizes the operational metrics of both methodologies based on literature validations[3][4].

MetricProtocol A (Base-Promoted)Protocol B (RuAAC)
Typical Yield 45% – 75%75% – 90%
Regioselectivity Moderate to High (Substrate dependent)Complete (100% Regiocontrol)
Dimroth Rearrangement Risk High (Requires strict temperature control)None (Amine is N-Boc protected)
Catalyst Cost Low (Sodium ethoxide)High (

)
Reaction Time 12 – 18 hours~2 hours
Best Use Case Large-scale synthesis of free amines.Complex peptidomimetics requiring strict regiocontrol.

References

  • Ferrini, S., Chandanshive, J. Z., Lena, S., Franchini, M. C., Giannini, G., Tafi, A., & Taddei, M. (2015). "Ruthenium-Catalyzed Synthesis of 5-Amino-1,2,3-triazole-4-carboxylates for Triazole-Based Scaffolds: Beyond the Dimroth Rearrangement." The Journal of Organic Chemistry, 80(5), 2562-2572. URL: [Link]

  • Brand, S., Ko, E. J., Viayna, E., et al. (2017). "Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi." Journal of Medicinal Chemistry, 60(17), 7284-7299. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 5-Amino-1,2,3-Triazole Synthesis

Topic: Base-Mediated Azide-Nitrile Cycloaddition Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Core Directive & Scope The Challenge: Unlike the robust Copper-Catalyzed Azide-Alkyne...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Base-Mediated Azide-Nitrile Cycloaddition Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Core Directive & Scope

The Challenge: Unlike the robust Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the reaction between organic azides and nitriles to form 5-amino-1,2,3-triazoles is not a concerted "click" reaction. It is a stepwise, base-mediated anionic cycloaddition.

The Solution: This guide focuses on the Dimroth-type synthesis , utilizing organic azides and activated methylene nitriles (e.g., malononitrile, cyanoacetates) under basic conditions. Success depends on manipulating carbanion stability, solvent polarity, and thermodynamic control to prevent unwanted Dimroth rearrangements.

Mechanism & Causality (The "Why")

To troubleshoot low yields, you must visualize the invisible failure points. This reaction is driven by the nucleophilic attack of a nitrile-stabilized carbanion onto the electrophilic terminal nitrogen of the azide.

Interactive Mechanism Visualization

Figure 1: The Stepwise Ionic Pathway & Dimroth Rearrangement Risk

AzideNitrileMechanism Start Reagents: Organic Azide (R-N3) + Activated Nitrile Carbanion Active Methylene Carbanion Start->Carbanion -H+ Base Base Catalyst (Deprotonation) Base->Start Intermediate Triazene Intermediate Carbanion->Intermediate Nucleophilic Attack on Terminal N Cyclization 5-Amino-1,2,3-Triazole (Kinetic Product) Intermediate->Cyclization Ring Closure Rearrangement Dimroth Rearrangement (Isomerization) Cyclization->Rearrangement Heat / Strong Base FinalProduct Thermodynamic Isomer (R-group shift) Rearrangement->FinalProduct Equilibrium

Caption: Stepwise formation of 5-aminotriazoles. Note that high heat or prolonged basic exposure drives the Dimroth Rearrangement, altering regioselectivity.

Critical Process Parameters (CPP) Dashboard

ParameterOptimal StateFailure ModeTechnical Rationale
Solvent Dry Polar Aprotic/Protic (DMSO, EtOH, DMF)Wet Solvent Water quenches the nitrile carbanion (

) before it attacks the azide.
Base Alkoxides (NaOEt, NaOMe) or DBU Weak Bases (Pyridine)The base must be strong enough to deprotonate the

-carbon of the nitrile.
Stoichiometry 1.0 : 1.1 : 1.2 (Azide : Nitrile : Base)Excess Azide Safety risk. Unreacted azides are explosive.[1] Always make the nitrile/base slightly excess.
Temperature 0°C

RT
Reflux (>80°C) High temp accelerates the Dimroth Rearrangement , causing mixtures of 1-substituted and isomeric products.

Troubleshooting & FAQs

Direct solutions to field-reported issues.

Q1: I am seeing low conversion (<30%) despite prolonged reaction times.

Diagnosis: The active carbanion is likely being quenched or is too stable to react.

  • The Fix (Moisture Control): This is an anionic reaction. Ensure solvents are anhydrous. Even 1% water can protonate the carbanion intermediate, halting the cycle.

  • The Fix (Base Strength): If using TEA (Triethylamine), switch to DBU or NaOEt. The

    
     of the nitrile determines the required base. For malononitrile (
    
    
    
    ), alkoxides are ideal.
Q2: My NMR shows two sets of peaks. Is this a mixture of rotamers or isomers?

Diagnosis: You are likely observing the Dimroth Rearrangement .[2]

  • Context: Under basic conditions, the initial 5-amino-1,2,3-triazole can ring-open and recyclize, swapping the exocyclic amino nitrogen with the ring nitrogen.

  • The Fix:

    • Lower Temperature: Run the reaction at 0°C to Room Temperature. Avoid reflux.

    • Neutralize Quickly: Quench the reaction with dilute acid (HCl or AcOH) immediately upon consumption of starting material to "freeze" the equilibrium.

Q3: Safety Alert - How do I handle unreacted organic azides?

Directive: Never distill reaction mixtures containing azides.

  • Calculation: Ensure your organic azide follows the "Rule of Six" or

    
     ratio.[1][3][4]
    
  • Disposal: If unreacted azide remains, quench the reaction mixture with triphenylphosphine (Staudinger reduction) or specific chemical destruction methods before disposal. Do not concentrate azide solutions to dryness.[1][3][5]

Standard Operating Procedure (SOP)

Validated Protocol for: 1-Phenyl-5-amino-1,2,3-triazole-4-carbonitrile

Reagents
  • Phenyl Azide (1.0 equiv) [Warning: Explosive Hazard ]

  • Malononitrile (1.1 equiv)

  • Sodium Ethoxide (NaOEt) (1.2 equiv)

  • Ethanol (Anhydrous)

Workflow Diagram

ProtocolWorkflow Step1 1. Preparation Dissolve NaOEt (1.2 eq) in cold EtOH (0°C) Step2 2. Activation Add Malononitrile (1.1 eq). Stir 15 min (Form Carbanion) Step1->Step2 Step3 3. Cycloaddition Add Phenyl Azide (1.0 eq) dropwise at 0°C Step2->Step3 Step4 4. Reaction Warm to RT. Monitor TLC (1-4 hrs) Step3->Step4 Step5 5. Quench Pour into ice water. Acidify to pH 5-6 (HCl) Step4->Step5 Step6 6. Isolation Filter precipitate. Recrystallize (EtOH/H2O) Step5->Step6

Caption: Optimized workflow for minimizing thermal isomerization and maximizing safety.

Step-by-Step Protocol
  • Carbanion Formation: In a flame-dried flask under Argon, dissolve NaOEt (1.2 equiv) in anhydrous Ethanol. Cool to 0°C. Add Malononitrile (1.1 equiv) and stir for 15 minutes. Observation: Solution may turn slightly yellow.

  • Azide Addition: Add the Organic Azide (1.0 equiv) dropwise. Critical: Keep temperature <10°C during addition to prevent exotherm-triggered decomposition.

  • Reaction: Remove ice bath and stir at Room Temperature. Monitor by TLC (usually 2–4 hours).

  • Workup: Pour the reaction mixture into crushed ice. Acidify carefully with 1M HCl to pH 5–6.

    • Why Acidify? Protonation of the intermediate triazolide anion precipitates the neutral 5-aminotriazole product.

  • Purification: Filter the solid. Wash with cold water. Recrystallize from Ethanol/Water if necessary.

References

  • Dimroth Rearrangement Mechanism

    • Title: The Dimroth Rearrangement: A Comprehensive Analysis
    • Source: Star Chemistry (2025) / Wikipedia
    • URL:[Link]

  • Base-Mediated Synthesis & Catalysis

    • Title: General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction[6]

    • Source: National Institutes of Health (PMC) / Molecules (2022)
    • URL:[Link]

  • Azide Safety Guidelines: Title: Safe Handling of Azides (Technical Support Center) Source: BenchChem / University Safety Protocols
  • Alternative Approaches (Nitrileimines)

    • Title: Nitrileimines as an alternative to azides in base-mediated click [3 + 2] cycloaddition[7][8]

    • Source: RSC Advances (2020)[8]

    • URL:[Link]

Sources

Optimization

Solubility issues of 1-phenyl-1H-1,2,3-triazol-5-amine in DMSO

The following technical guide addresses the solubility and stability profile of 1-phenyl-1H-1,2,3-triazol-5-amine (also known as 5-amino-1-phenyl-1,2,3-triazole) in Dimethyl Sulfoxide (DMSO). This guide is structured to...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the solubility and stability profile of 1-phenyl-1H-1,2,3-triazol-5-amine (also known as 5-amino-1-phenyl-1,2,3-triazole) in Dimethyl Sulfoxide (DMSO).

This guide is structured to troubleshoot "solubility" issues that are often actually symptoms of chemical instability (isomerization) or environmental interference.

CAS: 1006-22-0 | Formula: C


H

N

| MW: 160.18 g/mol

Executive Summary: The "Solubility" Trap

Researchers often report that 1-phenyl-1H-1,2,3-triazol-5-amine is difficult to keep in solution or that it "crashes out" over time. In 80% of cases, this is not a simple solubility limit issue but rather a chemical stability issue known as the Dimroth Rearrangement .

In polar aprotic solvents like DMSO, especially under heating or basic conditions, 1-substituted-5-aminotriazoles isomerize into their thermodynamically more stable 5-substituted-amino isomers (e.g., 5-anilino-1,2,3-triazole). This new isomer often has different solubility properties, leading to precipitation or confusing NMR data.

Troubleshooting Guide (Q&A)

Scenario A: "I added DMSO, but the solid won't fully dissolve even with vortexing."

Diagnosis: Aggregation or Impurity Profile. While the theoretical solubility in DMSO is generally high (>10 mM), the planar aromatic structure promotes


-

stacking aggregation.
  • Step 1 (Check Purity): Verify if the compound is the free base or a salt (e.g., HCl). The hydrochloride salt will have significantly lower solubility in pure DMSO compared to the free base.

  • Step 2 (The "Wet" DMSO Issue): DMSO is highly hygroscopic. If your DMSO has absorbed atmospheric water, the solubility of this hydrophobic aromatic amine decreases sharply.

  • Solution:

    • Use anhydrous DMSO (stored over molecular sieves).

    • Gently warm to 37°C (Do NOT exceed 40°C to prevent rearrangement).

    • Sonicate for 5-10 minutes in short bursts to break aggregates.

Scenario B: "It dissolved initially, but a precipitate formed after 24 hours at Room Temp."

Diagnosis: Dimroth Rearrangement or Hygroscopic Precipitation. This is the most common technical complaint. The compound is chemically evolving in solution.[1]

  • Mechanism: 1-phenyl-5-aminotriazole (Kinetic Product)

    
     Diazo-amidine Intermediate 
    
    
    
    5-anilino-1,2,3-triazole (Thermodynamic Product).
  • Trigger: DMSO often contains trace impurities (amines, basic residues) or is slightly basic itself, which catalyzes this rearrangement. The rearranged product (5-anilinotriazole) may be less soluble or co-crystallize with the starting material.

  • Solution:

    • Prepare Fresh: Only make stock solutions immediately before use.

    • Acidify: Adding a trace equivalent of acid (e.g., 0.1% Acetic Acid) can stabilize the 5-amino form by protonating the intermediate, slowing the rearrangement.

Scenario C: "My NMR spectrum in DMSO- looks 'messy' or shows double peaks."

Diagnosis: Annular Tautomerism & Isomerization. You are likely observing a mixture of the starting material, the rearranged isomer, and their respective tautomers.

  • Explanation: The 1,2,3-triazole ring exists in equilibrium with open-chain diazo forms and rearranged isomers. In DMSO, the exchange rate is slow enough on the NMR timescale to see distinct sets of peaks, appearing as "impurities."

  • Solution:

    • Run NMR at elevated temperature (e.g., 50°C) to coalesce tautomeric peaks (Warning: This accelerates permanent rearrangement).

    • Best Practice: Switch solvent to Acetone-

      
        or Methanol-
      
      
      
      if solubility permits, as protic or less polar solvents often stabilize one tautomer over the others.

Technical Deep Dive: The Dimroth Rearrangement

The primary cause of "solubility" failure in this class of compounds is the conversion of the 1-substituted-5-amino form to the 5-substituted-amino form.

Mechanism Visualization

The following diagram illustrates the pathway that leads to sample heterogeneity.

DimrothRearrangement cluster_legend Solubility Impact Start 1-Phenyl-1H-1,2,3-triazol-5-amine (Kinetic Form) Soluble in DMSO Inter Diazo-Amidine Intermediate (Open Chain) Start->Inter Base/Heat (DMSO) End 5-Anilino-1,2,3-triazole (Thermodynamic Form) Potentially Insoluble Inter->End Recyclization End->Inter Equilibrium Note The 'End' product often precipitates or shows as 5-10% impurity in NMR.

Figure 1: The Dimroth Rearrangement pathway for 1-substituted-5-aminotriazoles. In DMSO, the equilibrium shifts toward the thermodynamic product (Right), often mistaken for precipitation or degradation.

Optimized Handling Protocols

To ensure consistent experimental data, strictly follow these handling parameters.

ParameterRecommendationScientific Rationale
Solvent Grade Anhydrous DMSO (

99.9%)
Water acts as a nucleophile and promotes precipitation of hydrophobic aromatics.
Storage Temp -20°C (Solid) Prevents solid-state degradation.
Solution Stability < 4 Hours at RTMinimizes Dimroth rearrangement (conversion to anilino-triazole).
Dissolution Aid Sonication (37 kHz, 5 min)Breaks

-stacked aggregates without excessive heat.
Avoid Heating > 40°C Accelerates ring-opening and isomerization.
Stabilizer 0.1% Acetic Acid (Optional)Acidic pH inhibits the initial deprotonation step of the rearrangement.
Protocol: Preparing a 10 mM Stock Solution
  • Weigh 1.6 mg of 1-phenyl-1H-1,2,3-triazol-5-amine into a microcentrifuge tube.

  • Add 1.0 mL of anhydrous DMSO.

  • Vortex vigorously for 30 seconds.

  • Visual Check: If particles remain, sonicate in a water bath at ambient temperature for 5 minutes.

  • Quality Control: If the solution turns yellow/orange rapidly, oxidative degradation or rearrangement is occurring. Discard and use fresh solvent.

References

  • Dimroth Rearrangement Mechanism

    • Dimroth, O. (1909).[2] Ueber intramolekulare Umlagerungen.[1][3] Umlagerungen in der Reihe des 1, 2, 3-Triazols.[3][4][5][6][7] Justus Liebigs Annalen der Chemie.

  • Solubility & Tautomerism of Aminotriazoles: Bakulev, V. A., & Dehaen, W. (2002). The Chemistry of 1,2,3-Thiadiazoles. In Chemistry of Heterocyclic Compounds. This text details the rearrangement equilibria of 5-amino-1,2,3-triazoles.
  • Stability in DMSO

    • PubChem Compound Summary for CID 12760724 (1-phenyl-1H-1,2,3-triazol-5-amine).

  • General Handling of Triazoles

    • American Chemical Society (ACS). 1H-1,2,3-Triazole Molecule of the Week.

Sources

Troubleshooting

Controlling regioselectivity in 5-amino-1,2,3-triazole formation

Technical Support Center: 5-Amino-1,2,3-Triazole Synthesis Subject: Controlling Regioselectivity and Isomer Stability in 5-Amino-1,2,3-Triazole Formation To: Chemical Biology & Medicinal Chemistry Groups From: Senior App...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Amino-1,2,3-Triazole Synthesis

Subject: Controlling Regioselectivity and Isomer Stability in 5-Amino-1,2,3-Triazole Formation To: Chemical Biology & Medicinal Chemistry Groups From: Senior Application Scientist, Heterocycle Methodologies Unit

Executive Summary

The 5-amino-1,2,3-triazole scaffold is a critical pharmacophore in kinase inhibitors and energetic materials. However, its synthesis is plagued by two distinct regioselectivity challenges that are often conflated:

  • Formation Regioselectivity: Controlling the orientation of azide addition (5-amino vs. 4-amino).

  • Thermodynamic Stability (The Dimroth Trap): The post-synthetic rearrangement of 1-substituted-5-amino-triazoles into 5-(alkylamino)-1,2,3-triazoles (NH-triazoles).

This guide replaces generic "click chemistry" protocols with specific regiocontrol strategies for the amino variant of the triazole ring.

Part 1: Strategic Route Selection

Before starting, determine your target isomer. The synthetic route dictates the regiochemical outcome.

Decision Matrix: Route Selection
Target StructureRecommended RoutePrimary MechanismKey Control Factor
1,5-Disubstituted-5-Amino Ynamide Cycloaddition Thermal or Ru-catalyzed [3+2]Electronic polarization of the ynamide.
1,4,5-Trisubstituted-5-Amino Base-Mediated Nitrile Addition Nucleophilic addition / CyclizationBasicity of reaction medium (favors Dimroth).
4-Amino-1,2,3-Triazole RuAAC (Specific Ligands) Ruthenium-catalyzed [3+2]Steric bulk of Cp* ligands directs regioselectivity.
N2-Alkylated 5-Amino Post-Synthetic Alkylation S_N2 / Alkylation of NH-triazoleSolvent polarity and steric hindrance.

Part 2: The Ynamide Route (Kinetic Control)

Reaction of organic azides with ynamides is the most reliable method for generating 1-substituted-5-amino-1,2,3-triazoles without the complication of base-mediated rearrangement.

Mechanism & Regiocontrol

Unlike terminal alkynes in CuAAC (which yield 1,4-isomers), ynamides possess a highly polarized triple bond. The nitrogen atom of the ynamide donates electron density, making the


-carbon nucleophilic and the 

-carbon electrophilic.
  • Thermal Conditions: The azide terminal nitrogen (electrophilic) attacks the ynamide

    
    -carbon (nucleophilic). This naturally yields the 5-amino isomer .
    
  • Catalytic Control:

    • Iridium (Ir): Highly selective for 5-amido/amino products due to coordination with the ynamide carbonyl oxygen [1].[1][2]

    • Ruthenium (Cp):* Can occasionally invert selectivity to the 4-amino isomer depending on steric bulk, but generally favors 1,5-disubstitution due to the oxidative coupling mechanism [2].

Protocol: Thermal Azide-Ynamide Cycloaddition

Use this for: 1-Alkyl-5-(N-substituted)-amino-1,2,3-triazoles.

  • Reagents: Dissolve Ynamide (1.0 equiv) and Organic Azide (1.2 equiv) in Toluene.

  • Concentration: 0.1 M to 0.5 M (Concentration drives kinetics).

  • Conditions: Heat to 70–100 °C in a sealed tube for 12–24 h.

  • Workup: Cool to RT. Concentrate in vacuo.

  • Purification: Flash chromatography. Note: Avoid acidic columns if the amine is electron-rich.

Scientist's Note: If you observe the 4-amino isomer, your ynamide likely has a strong electron-withdrawing group (EWG) on the alkyne terminus that is overpowering the ynamide nitrogen's directing effect.

Part 3: The Nitrile Route (Thermodynamic Control)

This is the "workhorse" reaction for fully substituted triazoles but is prone to the Dimroth Rearrangement .

The "Dimroth Trap" Explained

In base-mediated synthesis (Azide + Activated Nitrile), the initial product is a 1-substituted-5-amino-1,2,3-triazole . However, under basic conditions or high heat, this ring opens and recyclizes to form the thermodynamically more stable 5-(alkylamino)-1H-1,2,3-triazole (an isomer where the substituent moves from the ring nitrogen to the exocyclic amine).

Visualizing the Mechanism

Dimroth Start 1-Substituted-5-Amino-Triazole (Kinetic Product) Open Diazo-Imine Intermediate (Ring Open) Start->Open Base/Heat (Ring Opening) Rot Bond Rotation Open->Rot Equilibrium End 5-(Alkylamino)-1H-Triazole (Thermodynamic Product) Rot->End Recyclization (Ring Closing) End->Start Reversible (pH dependent)

Figure 1: The Dimroth Rearrangement pathway. The equilibrium shifts based on the basicity of the N1-substituent versus the exocyclic amine.

Troubleshooting the Nitrile Reaction

Scenario: You reacted Phenyl Azide with Malononitrile and expected 1-Phenyl-5-amino-triazole , but NMR shows an NH signal and no Phenyl on the ring N.

Diagnosis: You triggered a Dimroth rearrangement.[3][4][5] The phenyl group migrated to the exocyclic amine.

Corrective Actions:

  • To Prevent Rearrangement (Kinetic Control):

    • Lower the reaction temperature (0 °C to RT).

    • Use a weaker base (e.g.,

      
       instead of NaOEt).
      
    • Quench the reaction immediately upon completion with dilute acid (pH 5-6).

  • To Promote Rearrangement (Thermodynamic Control):

    • Reflux in Pyridine or Ethanol/NaOEt.

    • Use this if you want to synthesize an NH-triazole that is otherwise difficult to access [3].[6][7]

Part 4: Troubleshooting & FAQs

Q1: I am trying to alkylate a 5-amino-NH-triazole. Why am I getting a mixture of isomers?

A: Alkylation of the triazole ring is governed by tautomerism.

  • N2-Alkylation: Usually the major product (Thermodynamic).

  • N1-Alkylation: Often the minor product (Kinetic), but sterics at position 5 (the amino group) block N1 access.

  • N3-Alkylation: Rare, unless N1/N2 are blocked.

  • Solution: To get specific N1 substitution, do not alkylate the parent ring. Instead, synthesize the ring de novo using the Azide + Nitrile or Azide + Ynamide route with the substituent already on the azide.

Q2: My Ru-catalyzed reaction failed to give the 5-amino product.

A: Standard RuAAC (using Cp*RuCl) works well for alkynes but can be sluggish with ynamides due to coordination issues.

  • Fix: Switch to Iridium catalysis (e.g.,

    
    ) if you need strict regiocontrol under mild conditions [1]. Alternatively, use thermal  conditions for ynamides; they are often sufficiently activated without metal catalysis.
    
Q3: How do I distinguish between the 1,5-disubstituted and the Dimroth-rearranged product by NMR?

A:

  • 1-Substituted-5-amino (Kinetic): The ring carbons (C4/C5) often show distinct shifts. NOE (Nuclear Overhauser Effect) will show a correlation between the N1-substituent protons and the C4-proton (if present).

  • 5-(Alkylamino)-NH-triazole (Rearranged): You will see a broad NH signal (exchangeable with

    
    ). The substituent protons will show NOE to the exocyclic NH, not the ring C4-H.
    

References

  • Iridium-Catalyzed Highly Regioselective Azide–Ynamide Cycloaddition. Source: ACS Organic Letters. URL:[Link]

  • Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Source: Journal of the American Chemical Society.[8] URL:[Link]

  • Tunable Dimroth rearrangement of versatile 1,2,3-triazoles. Source: Royal Society of Chemistry (RSC Advances). URL:[Link]

  • Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. (Mechanistic parallel for base-mediated activation). Source: Journal of the American Chemical Society.[8] URL:[Link]

Sources

Optimization

Technical Support Center: 5-Amino-1,2,3-Triazole Scaffold Stability

Welcome to the Application Scientist Troubleshooting Guide for 1,2,3-triazole chemistry. The 5-amino-1,2,3-triazole core is a highly valuable scaffold in peptidomimetics, drug discovery, and materials science due to its...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Troubleshooting Guide for 1,2,3-triazole chemistry. The 5-amino-1,2,3-triazole core is a highly valuable scaffold in peptidomimetics, drug discovery, and materials science due to its structural rigidity, high dipole moment, and hydrogen-bonding capabilities[1]. However, researchers frequently encounter critical stability and reactivity issues when subjecting these compounds to basic conditions.

This guide provides mechanistic insights, troubleshooting FAQs, and field-proven protocols to help you maintain the structural integrity of your triazole scaffolds.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q: Why does my 1-aryl-5-amino-1,2,3-triazole change its NMR profile and fail to couple properly when exposed to DIPEA or pyridine during peptide synthesis? A: You are observing the Dimroth rearrangement . Under basic conditions, the 1,4-disubstituted-5-amino-1,2,3-triazole undergoes a base-catalyzed ring-opening at the N1–N2 bond[1]. This forms a highly reactive diazo imine intermediate. Subsequent C–C bond rotation and 1,3-proton migration allow the molecule to recyclize into its constitutional isomer: a 4-substituted-5-anilino-1,2,3-triazole[2]. Because the rearranged product is thermodynamically favored but sterically hindered at the new exocyclic amine, standard acylation or peptide coupling yields drop significantly, and the rearranged compound contaminates the product mixture[1].

Q: Does the substituent at the C4 position affect the base stability of the triazole ring? A: Yes, significantly. The Dimroth rearrangement is highly accelerated by the presence of electron-withdrawing groups (EWGs) at the C4 position (e.g., carboxylates, carboxamides, cyano groups)[1]. EWGs stabilize the transient diazo imine intermediate formed during the ring-opening phase, lowering the activation energy required for the isomerization[3]. If your scaffold contains a C4-carboxylate, even mild bases like those used in standard peptide chemistry (DCC, EDC, HATU) will trigger the rearrangement[1].

Q: How can I synthesize a base-stable 5-amino-1,2,3-triazole-4-carboxylate for downstream solid-phase peptide synthesis (SPPS)? A: The most robust, field-proven strategy is to mask the exocyclic amine prior to triazole formation. Instead of traditional azide-enolate cycloadditions, utilize a Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) with an N-Boc protected ynamide[1]. By forming an N-Boc-5-amino-1,2,3-triazole, you eliminate the acidic protons necessary for the 1,3-proton migration step of the Dimroth rearrangement, effectively locking the triazole in its kinetic 1,5-disubstituted form[1].

Part 2: Quantitative Stability Profiles

The following table summarizes the behavior of 5-amino-1,2,3-triazole derivatives under various basic environments to help you predict experimental outcomes.

Triazole ScaffoldReagent/Base EnvironmentTemperaturePrimary OutcomeMechanism / Causality
1-Aryl-5-amino-1,2,3-triazole PyridineReflux (115 °C)Complete IsomerizationThermal/base-driven Dimroth rearrangement to the 5-anilino isomer[2].
5-Amino-1,2,3-triazole-4-carboxylate DIPEA / HATURoom TempPartial Isomerization & Low YieldEWG at C4 accelerates ring-opening; the rearranged amine is poorly nucleophilic[1].
5-Amino-1-aryl-1,2,3-triazole-4-carbothioamide NaOH (aq) / n-ButanolRefluxComplete IsomerizationBase is required to drive rearrangement for halogen/methyl/methoxy aryl substituents[3].
N-Boc-5-amino-1,2,3-triazole NaOH (aq) / MeOHRoom TempStable (Ester Hydrolysis Only)Lack of exchangeable amine protons prevents 1,3-migration and recyclization[1].

Part 3: Mechanistic Pathway Visualization

Understanding the causality of the degradation/isomerization is critical. The diagram below maps the base-catalyzed Dimroth rearrangement pathway.

Dimroth_Mechanism A 1-Substituted-5-amino-1,2,3-triazole (Kinetic Product) B Base Addition (e.g., Pyridine, NaOH, DIPEA) A->B C Ring Opening (N1-N2 Bond Cleavage) B->C D Diazo Imine Intermediate (C-C Bond Rotation) C->D E Ring Closure (1,3-Proton Migration) D->E F 5-(Substituted)amino-1,2,3-triazole (Thermodynamic Product) E->F

Base-catalyzed Dimroth rearrangement mechanism of 5-amino-1,2,3-triazoles via a diazo intermediate.

Part 4: Standardized Protocol for Base-Stable Synthesis

To bypass the Dimroth rearrangement entirely during downstream basic workflows, we recommend synthesizing an N-Boc protected derivative. The following protocol utilizes RuAAC to achieve complete regiocontrol[1].

Methodology: RuAAC Synthesis of N-Boc-5-amino-1,2,3-triazole-4-carboxylates

  • Objective: Synthesize a protected triazole amino acid surrogate that is stable against basic peptide coupling conditions.

  • Prerequisites: Ensure all glassware is oven-dried and reactions are performed under an inert argon or nitrogen atmosphere.

Step-by-Step Procedure:

  • Preparation of the Reaction Mixture: In a dry Schlenk flask, dissolve the organic azide (1.0 equivalent) and the N-Boc ynamide (e.g., methyl 3-(Boc-amino)propiolate, 1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of 0.2 M[1].

  • Catalyst Addition: Add the Ruthenium catalyst [Cp*RuCl(PPh3)2] (5 mol %) to the stirring solution[1]. The solution will typically undergo a color change indicating the formation of the active Ru-alkyne complex.

  • Cycloaddition: Stir the reaction mixture at 60 °C for 12–24 hours. Monitor the consumption of the azide via TLC (Hexanes/EtOAc) or LC-MS.

  • Workup: Once the starting materials are consumed, cool the mixture to room temperature. Dilute the solution with ethyl acetate and wash sequentially with water (3x) and brine to remove the DMF.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to isolate the pure N-Boc-5-amino-1,2,3-triazole[1].

  • Downstream Application: The resulting N-Boc protected triazole can now be safely subjected to standard basic ester hydrolysis (e.g., LiOH/MeOH) and subsequent peptide coupling (e.g., HATU/DIPEA) without risking Dimroth rearrangement[1].

Part 5: References

  • [3] Il'kin, V., et al. "The Dimroth rearrangement of 5-amino-1-aryl-1,2,3-triazole-4-carbothioamides." Chemistry of Heterocyclic Compounds, 2020.3

  • [1] Ferrini, S., et al. "Ruthenium-Catalyzed Synthesis of 5-Amino-1,2,3-triazole-4-carboxylates for Triazole-Based Scaffolds: Beyond the Dimroth Rearrangement." The Journal of Organic Chemistry, 2015. 1

  • [2] Deepthi, A., et al. "Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis." ACS Omega, 2025. 2

Sources

Troubleshooting

Technical Support Center: Triazole Rearrangement &amp; Safety Protocols

Topic: Avoiding and Managing Diazo Intermediates in Triazole Rearrangements Ticket ID: TRTZ-SAFE-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Core Directive: The "Di...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Avoiding and Managing Diazo Intermediates in Triazole Rearrangements Ticket ID: TRTZ-SAFE-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Core Directive: The "Diazo Dilemma"

Welcome to the technical support hub. You are likely here because your 1,2,3-triazole synthesis or derivatization is showing signs of instability, unexpected byproducts, or you are conducting a safety audit on the Dimroth Rearrangement .

The Core Issue: The Dimroth rearrangement of 1,2,3-triazoles (specifically 1-substituted-5-amino-1,2,3-triazoles) proceeds fundamentally via a ring-chain tautomerism . The ring opens to form an


-diazo amidine intermediate before closing into the isomeric triazole.

You cannot strictly "avoid" this intermediate if you are performing a Dimroth rearrangement; it is the mechanistic vehicle of the reaction.

However, you can avoid the accumulation of this hazardous species, or you can bypass the rearrangement entirely by selecting alternative synthetic routes (like RuAAC). This guide details how to control the equilibrium or engineer the hazard out of your workflow.

Diagnostic & Mechanism

Before troubleshooting, confirm your reaction pathway. The diagram below illustrates the obligatory diazo intermediate in the Dimroth rearrangement.

DimrothMechanism cluster_legend Safety Critical Path Start 1-Substituted-5-amino-1,2,3-triazole (Starting Material) Equilibrium Ring Opening (Acid/Base/Heat) Start->Equilibrium Intermediate α-Diazo Amidine (Open-Chain Intermediate) *HAZARD POINT* Equilibrium->Intermediate Forward Intermediate->Equilibrium Reverse Rotation C-C Bond Rotation & H-Shift Intermediate->Rotation Product Isomeric 5-Amino-1,2,3-triazole (Rearranged Product) Rotation->Product Ring Closure

Figure 1: The Dimroth Rearrangement Mechanism showing the obligatory α-diazo amidine intermediate.

Troubleshooting & Protocols (Q&A)

Issue 1: "I need the rearranged isomer, but safety prohibits the diazo risk."

Diagnosis: You are trying to convert a 1,4-disubstituted triazole or a 1-substituted-5-amino triazole to its isomer thermally, but the potential for diazo accumulation (and subsequent explosion or N2 extrusion) is too high for your scale.

Solution: Bypass the Rearrangement via RuAAC. Instead of rearranging Isomer A to Isomer B, synthesize Isomer B directly from the azide and alkyne. This avoids the ring-opening pathway entirely.

  • Copper-Catalyzed (CuAAC): Exclusively yields 1,4-disubstituted triazoles.

  • Rhodium/Ruthenium-Catalyzed (RuAAC): Exclusively yields 1,5-disubstituted triazoles.[1]

Protocol: RuAAC Synthesis (Avoiding Thermal Rearrangement)

  • Catalyst: Pentamethylcyclopentadienyl ruthenium chloride tetramer [CpRuCl]4 or CpRuCl(PPh3)2.[2]

  • Solvent: Dioxane, THF, or Toluene (Anhydrous).

  • Conditions:

    • Mix Azide (1.0 equiv) and Alkyne (1.0 equiv).

    • Add Catalyst (1-2 mol%).

    • Heat to 60–80°C (significantly lower than thermal rearrangement temps).

  • Result: Direct formation of the 1,5-isomer without passing through a diazo-imine equilibrium.

Issue 2: "I must perform the rearrangement. How do I prevent diazo accumulation?"

Diagnosis: The synthesis requires the Dimroth rearrangement (e.g., swapping exocyclic/endocyclic nitrogens).[3] You cannot bypass it.

Solution: Kinetic Control via Continuous Flow Chemistry. Batch reactors allow the diazo intermediate to accumulate if the ring-closure step is slower than the ring-opening step. Flow chemistry minimizes the "active volume" of the hazardous intermediate.

Protocol: Continuous Flow Rearrangement

  • Setup: High-pressure coil reactor (e.g., stainless steel or PFA tubing).

  • Parameters:

    • Solvent: High-boiling, non-polar solvent (e.g., Xylene or Chlorobenzene). Note: Non-polar solvents often destabilize the zwitterionic diazo species, encouraging rapid re-closure.

    • Temperature: Superheated conditions (e.g., 140–160°C).

    • Back Pressure: 10–20 bar (to keep solvent liquid and suppress N2 gas formation).

  • Mechanism of Safety: The residence time (

    
    ) is tuned to match the reaction kinetics. The diazo intermediate exists only transiently inside the micro-channels and is immediately consumed or cooled, preventing a runaway thermal event.
    
Issue 3: "My yield is low; the diazo intermediate is decomposing."

Diagnosis: You are observing "denitrogenation." The diazo intermediate is losing


 (Wolff rearrangement or carbene formation) rather than re-closing into the triazole.

Solution: Tuning Electronic and Steric Factors. The life-cycle of the diazo intermediate is dictated by the substituents on the triazole ring.

FactorEffect on Diazo IntermediateRecommendation
Electron Withdrawing Groups (EWG) Stabilizes the diazo form (slows ring closure).Avoid strong EWGs at the C4 position if possible.
Electron Donating Groups (EDG) Destabilizes the diazo form (accelerates closure).Use EDGs to favor the closed triazole form.
Steric Bulk (Ortho-substituents) Forces the molecule out of planarity.Bulky groups on the N1-aryl ring can inhibit the necessary planar conformation for ring opening.
pH Acid/Base catalysis promotes opening.If the reaction is thermal, ensure the medium is neutral . Avoid trace acids which catalyze N2 loss.

Decision Matrix: Workflow Optimization

Use this logic flow to determine the safest experimental path.

DecisionTree Start Start: Need Specific Triazole Isomer CheckIsomer Is the target a 1,5-disubstituted triazole? Start->CheckIsomer CanSynthesize Can you access starting Azide/Alkyne? CheckIsomer->CanSynthesize Yes MustRearrange MUST REARRANGE (e.g., Dimroth for N-atom swap) CheckIsomer->MustRearrange No (Other rearrangement) RuAAC USE RuAAC ROUTE (Catalyst: Cp*RuCl) *Safest: No Diazo Intermediate* CanSynthesize->RuAAC Yes CanSynthesize->MustRearrange No SafetyCheck Check Scale & Stability MustRearrange->SafetyCheck Batch Small Scale (<100mg) Monitor by IR (2100 cm-1) SafetyCheck->Batch Low Hazard Flow Scale Up (>1g) USE CONTINUOUS FLOW *Minimizes Active Diazo Volume* SafetyCheck->Flow High Hazard

Figure 2: Decision Matrix for selecting the safest synthetic pathway.

References

  • Dimroth, O. (1909).[3][4] Ueber intramolekulare Umlagerungen.[5] Umlagerungen in der Reihe des 1, 2, 3-Triazols.[2][3][5][6][7][8][9][10] Justus Liebigs Annalen der Chemie. Link

  • Zhang, L., Chen, X., Xue, P., Sun, H. H. Y., Williams, I. D., Sharpless, K. B., Fokin, V. V., & Jia, G. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides. Journal of the American Chemical Society. (Seminal paper on RuAAC to bypass thermal rearrangement). Link

  • Gutmann, B., Roduit, J. P., Roberge, D., & Kappe, C. O. (2010). Safe Handling of Diazo Compounds in Continuous Flow. Angewandte Chemie International Edition. (Protocol for handling diazo intermediates safely). Link

  • Bakulev, V. A., & Dehaen, W. (2002). The Chemistry of 1,2,3-Thiadiazoles. (Discusses the Dimroth and Cornforth rearrangements and diazo equilibria extensively). Link

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[6][7][11][12] Past and Future. Angewandte Chemie International Edition. (Foundational work on the mechanism of triazole formation and ring stability). Link

Sources

Optimization

Technical Support Center: Synthesis of 1-phenyl-1,2,3-triazole

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-phenyl-1,2,3-triazole. Ou...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-phenyl-1,2,3-triazole. Our focus is on the practical identification and mitigation of common impurities encountered during the widely used Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Introduction: The Criticality of Purity in 1-phenyl-1,2,3-triazole Synthesis

1-phenyl-1,2,3-triazole is a versatile building block in medicinal chemistry and materials science. The 1,2,3-triazole core is a bioisostere for the amide bond, offering improved metabolic stability and pharmacokinetic properties to drug candidates.[1] Its utility, however, is contingent on high purity. Even minor impurities can lead to ambiguous biological data, interfere with downstream reactions, and compromise the integrity of final products. This guide is designed to equip you with the expertise to anticipate, identify, and resolve purity challenges in your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 1-phenyl-1,2,3-triazole, and why is it preferred?

The most prevalent and preferred method is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[2][3][4] This reaction involves the [3+2] cycloaddition of phenylazide and phenylacetylene. The copper(I) catalyst is crucial as it dramatically accelerates the reaction rate (by a factor of 107 to 108 compared to the uncatalyzed thermal reaction) and, most importantly, ensures high regioselectivity, exclusively yielding the 1,4-disubstituted product (1-phenyl-4-phenyl-1,2,3-triazole is an alternative naming for the common product when reacting phenylazide and phenylacetylene, for the purpose of this guide we will focus on 1-phenyl-1,2,3-triazole from the reaction of phenylazide and acetylene).[2][5] The reaction is robust, high-yielding, and tolerant of a wide range of functional groups and reaction conditions, including aqueous environments.[2][5]

Q2: What are the primary sources of impurities in the synthesis of 1-phenyl-1,2,3-triazole?

Impurities can arise from several sources:

  • Side Reactions: The most common side reactions include the formation of the undesired 1,5-regioisomer and oxidative homocoupling of the alkyne (phenylacetylene).

  • Incomplete Reactions: Unreacted starting materials, namely phenylazide and phenylacetylene, will be present as impurities if the reaction does not go to completion.

  • Contaminated Reagents: The purity of your starting materials and solvents is paramount. Impurities in the initial reagents will be carried through the reaction.

  • Catalyst-Related Impurities: Residual copper catalyst can contaminate the final product if not properly removed during workup.

Q3: Can 1-phenyl-1,2,3-triazole be synthesized without a copper catalyst? What are the drawbacks?

Yes, the thermal Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne can occur without a metal catalyst. However, this reaction typically requires elevated temperatures and often results in a mixture of the 1,4- and 1,5-disubstituted regioisomers, making purification challenging and reducing the overall yield of the desired product.[2][6][7] The lack of regioselectivity is a significant drawback for most applications.[8]

Q4: How does the oxidative homocoupling of phenylacetylene occur, and how can it be prevented?

Oxidative homocoupling of terminal alkynes, like phenylacetylene, can occur in the presence of copper catalysts and oxygen, leading to the formation of a diyne byproduct (1,4-diphenyl-1,3-butadiyne). To prevent this, it is crucial to maintain an oxygen-free environment, for example, by degassing the solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon). Additionally, using a reducing agent, such as sodium ascorbate, can help maintain the copper in its active Cu(I) oxidation state and minimize oxidative side reactions.[5]

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format to help you troubleshoot your 1-phenyl-1,2,3-triazole synthesis.

Problem 1: My TLC analysis shows multiple spots, including one that is very non-polar.

  • Potential Cause: The non-polar spot is likely the phenylacetylene homocoupling product (1,4-diphenyl-1,3-butadiyne). This suggests the presence of oxygen in your reaction mixture, which is oxidizing your Cu(I) catalyst to Cu(II) and promoting this side reaction.

  • Solution:

    • Degas your solvents: Before use, sparge your solvents with an inert gas (nitrogen or argon) for at least 30 minutes to remove dissolved oxygen.

    • Use an inert atmosphere: Set up your reaction under a positive pressure of nitrogen or argon.

    • Add a reducing agent: Include a slight excess of a reducing agent like sodium ascorbate in your reaction mixture to keep the copper in the Cu(I) state.[5]

Problem 2: My NMR spectrum shows two distinct sets of peaks for the triazole product, indicating the presence of an isomer.

  • Potential Cause: You are likely observing a mixture of the desired 1,4-regioisomer and the undesired 1,5-regioisomer. This can happen if the copper catalyst is not sufficiently active or if the reaction is run at a high temperature, promoting the uncatalyzed thermal cycloaddition pathway.

  • Solution:

    • Ensure catalyst activity: Use a fresh, reliable source of Cu(I) or generate it in situ from a Cu(II) salt and a reducing agent (e.g., CuSO₄ and sodium ascorbate).[6]

    • Control the temperature: The CuAAC reaction is typically efficient at room temperature.[5] Avoid excessive heating, which can favor the non-regioselective thermal pathway.

    • Purification: If the isomeric mixture has already formed, careful column chromatography can often separate the 1,4- and 1,5-isomers.

Problem 3: The reaction is sluggish or incomplete, and my starting materials are still present after an extended reaction time.

  • Potential Cause: This issue often points to an inactive or poisoned catalyst. The Cu(I) catalyst can be oxidized to the inactive Cu(II) state by oxygen. Certain functional groups or impurities in the starting materials can also coordinate to the copper and inhibit its catalytic activity.

  • Solution:

    • Check your reagents: Ensure your phenylazide and phenylacetylene are pure.

    • Optimize the catalyst system:

      • Increase the catalyst loading slightly.

      • Use a ligand, such as TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine), to stabilize the Cu(I) catalyst.

      • As mentioned previously, ensure an oxygen-free environment and consider adding a reducing agent.

    • Solvent choice: While the reaction is tolerant of many solvents, a mixture of water and a miscible organic solvent (e.g., t-BuOH/H₂O, DMSO/H₂O) can sometimes accelerate the reaction rate.[9]

Problem 4: My final product has a faint blue or green tint, even after purification.

  • Potential Cause: This coloration indicates the presence of residual copper salts.

  • Solution:

    • Aqueous workup with ammonia: During the workup, wash the organic layer with an aqueous solution of ammonia. Ammonia forms a deep blue complex with copper(II) ions, which is highly water-soluble and can be effectively removed in the aqueous phase.

    • Chelating agents: Washing with a dilute aqueous solution of EDTA (ethylenediaminetetraacetic acid) can also effectively sequester and remove residual copper ions.

    • Filtration through a silica plug: Passing a solution of your crude product through a short plug of silica gel can help remove baseline impurities and some copper salts.

Visualizing Impurity Formation

CuAAC Reaction and Side Reactions

G cluster_main Main Reaction: CuAAC cluster_side Side Reactions & Impurities Phenylazide Phenylazide Product 1-phenyl-1,2,3-triazole (1,4-regioisomer) Phenylazide->Product Isomer 1,5-Regioisomer Phenylazide->Isomer Thermal (High Temp) Phenylacetylene Phenylacetylene Phenylacetylene->Product Phenylacetylene->Isomer Homocoupling Alkyne Homocoupling Product Phenylacetylene->Homocoupling Cu_I Cu(I) Catalyst Cu_I->Product Catalyzes O2 O₂ O2->Homocoupling with Cu(I)/Cu(II)

Caption: CuAAC synthesis of 1-phenyl-1,2,3-triazole and common side reactions.

Analytical Protocols for Impurity Identification

Table 1: Common Impurities and Their Characteristics
ImpurityStructureTypical TLC Rf1H NMR Signature
PhenylazideC₆H₅N₃Varies, often polarAromatic protons (multiplet)
PhenylacetyleneC₆H₅C≡CHNon-polarAromatic protons (multiplet), acetylenic proton (singlet, ~3.0 ppm)
1,5-RegioisomerC₈H₇N₃Similar to 1,4-isomer, often slightly more polarDistinct aromatic and triazole proton signals from the 1,4-isomer.
Alkyne Homocoupling ProductC₁₆H₁₀Very non-polarAromatic protons (multiplet)
Experimental Protocols

1. Thin-Layer Chromatography (TLC) for Reaction Monitoring

  • Stationary Phase: Silica gel 60 F₂₅₄

  • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 20-30% ethyl acetate in hexanes) is a good starting point. Adjust the polarity as needed to achieve good separation (Rf of the product around 0.3-0.4).

  • Procedure:

    • Spot the crude reaction mixture, along with co-spots of your starting materials (phenylazide and phenylacetylene), on the TLC plate.

    • Develop the plate in the chosen mobile phase.

    • Visualize the spots under UV light (254 nm).

  • Interpretation:

    • The disappearance of starting material spots indicates reaction completion.

    • The appearance of a new, major spot corresponds to your product.

    • The presence of multiple new spots suggests the formation of byproducts. A very non-polar spot is indicative of the alkyne homocoupling product.

2. 1H NMR Spectroscopy for Structural Elucidation and Purity Assessment

  • Solvent: CDCl₃ or DMSO-d₆

  • Procedure:

    • Prepare a sample of your purified product.

    • Acquire a 1H NMR spectrum.

  • Interpretation:

    • 1-phenyl-1,2,3-triazole (1,4-isomer): Expect a characteristic singlet for the triazole proton (typically > 8.0 ppm in CDCl₃), along with multiplets for the phenyl group protons.[10][11]

    • 1,5-Regioisomer: The chemical shift of the triazole proton and the pattern of the aromatic signals will differ from the 1,4-isomer. The presence of two distinct sets of triazole and aromatic peaks indicates a mixture of regioisomers.

    • Phenylacetylene: A sharp singlet around 3.0 ppm is characteristic of the acetylenic proton.

    • Integration: The relative integration of impurity peaks compared to the product peaks can provide a semi-quantitative measure of purity.

3. Mass Spectrometry (MS) for Molecular Weight Confirmation

  • Technique: Electrospray ionization (ESI) is commonly used.

  • Procedure:

    • Prepare a dilute solution of your sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the sample into the mass spectrometer.

  • Interpretation:

    • Confirm the presence of the desired product by observing its molecular ion peak ([M+H]⁺ or [M+Na]⁺).

    • The presence of peaks corresponding to the molecular weights of potential impurities (e.g., the alkyne homocoupling product) can confirm their presence.

Troubleshooting Workflow

G start Start Synthesis tlc Monitor by TLC start->tlc complete Reaction Complete? tlc->complete workup Workup and Purification complete->workup Yes troubleshoot Consult Troubleshooting Guide complete->troubleshoot No analysis Analyze by NMR/MS workup->analysis pure Pure Product analysis->pure No Impurities impure Impurities Detected analysis->impure Impurities Present impure->troubleshoot troubleshoot->start Optimize & Repeat

Caption: A general workflow for troubleshooting 1-phenyl-1,2,3-triazole synthesis.

References

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Retrieved from [Link]

  • González-Lainez, M., et al. (2022). Copper-Containing Catalysts for Azide–Alkyne Cycloaddition in Supercritical CO2. Molecules, 27(3), 1033.
  • Zhang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 1069279.
  • Urbaniak, K., et al. (2022). A practical flow synthesis of 1,2,3-triazoles. RSC Advances, 12(35), 22695-22702.
  • Mittapelly, N., Mukkanti, K., & Reguri, B. R. (2012). Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via Three Component Coupling of Alcohol, Azide and Alkynes Using CuO Nanoparticles. Oriental Journal of Chemistry, 28(2), 739-746.
  • Khan, I., et al. (2020). Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. Frontiers in Chemistry, 8, 589.
  • Ulatowski, F., et al. (2022). A Practical Flow Synthesis of 1,2,3-Triazoles. The Royal Society of Chemistry.
  • Das, S., et al. (2022). Sustainable synthesis of 1,4-disubstituted and N-unsubstituted 1,2,3-triazoles using reusable ZnO-CTAB nanocrystals. RSC Advances, 12(46), 30049-30061.
  • Gevorgyan, V., et al. (2005). Synthesis of substituted 1,2,3-triazoles via N-sulfonylaziridines. ARKIVOC, 2005(5), 185-196.
  • Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Retrieved from [Link]

  • Li, Y., et al. (2024). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry, 89(8), 5348-5359.
  • Zuniga, E. S., et al. (2011). Conventional and microwave assisted synthesis of 1,4-disubstituted 1,2,3-triazoles from Huisgen cycloaddition. ARKIVOC, 2011(9), 177-188.
  • Assembly drives regioselective azide-alkyne cycloaddition reaction. (2023).
  • American Chemical Society. (n.d.). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. Retrieved from [Link]

  • Al-Warhi, T., et al. (2021). Synthesis of a new series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides as carbonic anhydrase I, II, IV and IX inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1845-1857.
  • Wang, Y., et al. (2023). Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents. Molecules, 28(3), 1361.
  • Gaikwad, M. V., et al. (2022). SYNTHESIS AND CHARACTERIZATION OF NEW 1,2,3-TRIAZOLES FROM SUBSTITUTED SALICYLDEHYDES. World Journal of Pharmacy and Pharmaceutical Sciences, 11(9), 1145-1153.
  • Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. (2018). RSC Advances, 8(1), 271-279.
  • Khan, I., et al. (2020). Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. Frontiers in Chemistry, 8, 589.
  • Chemo- and regioselective click reactions through nickel-catalyzed azide–alkyne cycloaddition. (2019).
  • COMPREHENSIVE REVIEW ON HUISGEN'S CYCLOADDITION REACTIONS. (n.d.).
  • Synthesis of 1, 4, 5-trisubstituted - 1,2,3-triazole Derivatives. (2022). Journal of Positive School Psychology, 6(9), 953-956.
  • The Cu(I)-catalyzed Huisgen azide-alkyne 1,3-dipolar cycloaddition reaction in nucleoside, nucleotide and oligonucleotide chemistry. (2007). Beilstein Journal of Organic Chemistry, 3(1), 21.
  • Regioselective Reduction of 1H-1,2,3-Triazole Diesters. (2021). Molecules, 26(18), 5594.
  • Synthesis and characterization of new heterocycles containing the 1,2,3-triazole ring system. (2014). Journal of Heterocyclic Chemistry, 51(S1), E237-E244.
  • Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition. Retrieved from [Link]

  • Triazole formation and the click concept in the synthesis of interlocked molecules. (2023). Chem, 9(8), 2005-2025.
  • Unbelievable Challenges in Triazole Synthesis! (2021). YouTube.
  • Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. (2017). Molecules, 22(8), 1329.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: NMR Characterization of 5-Amino-1-phenyl-1,2,3-triazole Tautomers &amp; Isomers

Executive Summary The characterization of 5-amino-1-phenyl-1,2,3-triazole presents a classic but deceptive analytical challenge in heterocyclic chemistry. While often discussed in the context of "tautomerism," the primar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The characterization of 5-amino-1-phenyl-1,2,3-triazole presents a classic but deceptive analytical challenge in heterocyclic chemistry. While often discussed in the context of "tautomerism," the primary structural ambiguity arises from the Dimroth Rearrangement , an equilibrium process where the 1-substituted 5-amino-1,2,3-triazole isomerizes into the thermodynamically more stable 5-anilino-1H-1,2,3-triazole .

Misidentification of these forms can lead to erroneous SAR (Structure-Activity Relationship) data in kinase inhibitor development. This guide provides a definitive NMR-based protocol to distinguish the kinetic 5-amino form from its rearranged 5-anilino isomers and the related amino-imino tautomers , utilizing 15N-HMBC as the gold standard for validation.

Part 1: The Structural Landscape

Before analyzing spectra, one must understand the species in solution. The term "tautomer" is often loosely applied to three distinct phenomena in this scaffold:

  • Amino-Imino Tautomerism: The rapid proton transfer between the exocyclic amine and the ring nitrogen. (Heavily favors the Amino form).

  • Annular Tautomerism: Proton migration on the triazole ring (1H, 2H, 3H).[1] This is only possible in the rearranged 5-anilino product, as the 1-phenyl substituent blocks this in the target molecule.

  • Dimroth Rearrangement (Isomerization): The ring-opening/ring-closing equilibrium that converts the 1-phenyl-5-amino species into the 5-anilino species.

Visualization of the Equilibrium

The following diagram illustrates the relationship between the target molecule and its "alternatives."

Dimroth_Rearrangement Target Target: 5-amino-1-phenyl-1,2,3-triazole (Kinetic Product) Inter Diazo-Amidine Intermediate Target->Inter Ring Opening (Base/Heat) Inter->Target Fast Rearranged Alternative: 5-anilino-1H-1,2,3-triazole (Thermodynamic Product) Inter->Rearranged Ring Closure (Rotation) Rearranged->Inter Slow

Figure 1: The Dimroth Rearrangement pathway.[2][3] Distinguishing the blue node (Target) from the red node (Alternative) is the primary analytical objective.

Part 2: Comparative NMR Analysis

The following table contrasts the NMR signatures of the target 5-amino compound against its primary alternative (5-anilino-1,2,3-triazole).

Table 1: Diagnostic Chemical Shift Comparison
FeatureTarget: 5-amino-1-phenyl Alternative: 5-anilino-1H Mechanistic Insight
1H NMR: NH Signal Broad Singlet (2H)

5.0 – 6.5 ppm
Sharp Singlet (1H)

8.5 – 10.5 ppm
The primary NH

is exchangeable and quadrupole-broadened. The secondary NH (anilino) is deshielded by aromatic conjugation.
1H NMR: Ring CH C4-H

7.5 – 7.8 ppm
C4-H

7.9 – 8.2 ppm
The C4 proton in the rearranged product is flanked by different electronics, typically shifting downfield.
13C NMR: C5

140 – 145 ppm

145 – 155 ppm
C5 in the target is attached to the exocyclic NH

. In the rearranged form, it is part of the C=N / C-NH equilibrium.
15N NMR: N1

-150 to -160 ppm

-230 to -250 ppm
Definitive: N1 in the target is substituted with Phenyl (deshielded). In the rearranged form, N1/N3 are protonated (shielded).
Solvent Effect Stable in DMSO-d

.
Equilibrium shifts in Pyridine.Basic solvents at high temp accelerate the rearrangement.

Part 3: Experimental Protocol

To ensure data integrity, follow this self-validating workflow. This protocol prioritizes the detection of trace rearranged isomers which often co-crystallize with the product.

Phase 1: Sample Preparation
  • Solvent Selection: Use DMSO-d

    
      (99.9% D) rather than CDCl
    
    
    
    .
    • Reasoning: 5-amino-triazoles have poor solubility in chloroform, leading to aggregation that broadens peaks and mimics tautomeric exchange. DMSO stabilizes the NH

      
       protons via hydrogen bonding, sharpening the signals for integration.
      
  • Concentration: Prepare at 15-20 mg/mL .

    • Reasoning: High concentrations favor intermolecular hydrogen bonding, which can shift NH signals. Keep concentration consistent to compare batches.

Phase 2: Acquisition Parameters
  • 1H NMR (Standard): 30° pulse, D1 = 10s.

    • Critical: A long relaxation delay (D1) is required to accurately integrate the ratio of Phenyl protons (5H) to Triazole CH (1H) to Amine (2H).

  • D

    
    O Shake (Validation): 
    
    • Add 1 drop D

      
      O to the NMR tube and re-acquire.
      
    • Result: The signal at 5-6 ppm (NH

      
      ) must disappear. If a signal remains, it is likely a CH impurity or a stable tautomer not undergoing exchange (unlikely for this scaffold).
      
  • 1H-15N HMBC (The "Judge"):

    • If 15N equipment is unavailable, use 1H-13C HMBC optimized for long-range coupling (8 Hz).

Phase 3: The 15N HMBC Decision Tree

This is the only method to definitively prove the structure without X-ray crystallography.

NMR_Workflow Start Acquire 1H-15N HMBC Check_N1 Check N1 Correlation (from Phenyl Ortho-H) Start->Check_N1 Result_A N1 signal at -160 ppm (Substituted Nitrogen) Check_N1->Result_A Deshielded Result_B N1 signal at -240 ppm (Protonated Nitrogen) Check_N1->Result_B Shielded Conclusion_A CONFIRMED: 5-amino-1-phenyl-1,2,3-triazole Result_A->Conclusion_A Conclusion_B CONFIRMED: 5-anilino-1H-1,2,3-triazole (Rearranged Product) Result_B->Conclusion_B

Figure 2: Decision logic for assigning the correct isomer using Nitrogen-15 NMR.

Part 4: Advanced Characterization Data

Distinguishing Regioisomers (4-amino vs. 5-amino)

In the synthesis of 1-substituted triazoles (e.g., via azide-nitrile cycloaddition), you may form the 4-amino regioisomer.

  • 5-amino-1-phenyl: The C4-H proton shows a strong NOE (Nuclear Overhauser Effect) to the Phenyl ortho protons.

  • 4-amino-1-phenyl: The C5-H proton is spatially distant from the Phenyl ring; NOE signal will be weak or absent.

Solvent-Induced Tautomeric Shifts

While the 1-phenyl-5-amino structure is "fixed," the rearranged 5-anilino product exists in equilibrium between the 1H and 2H tautomers.

  • In DMSO: The 1H-tautomer is generally favored due to dipole stabilization.

  • In CDCl

    
    :  The 2H-tautomer  often becomes visible, characterized by a symmetric Phenyl ring environment and a significant upfield shift of the triazole carbons.
    
Temperature Studies (VT-NMR)

If your 1H NMR spectrum shows broad "humps" instead of sharp signals:

  • Heat sample to 320 K .

  • Observation:

    • Sharpening: Indicates restricted rotation (likely the C-N bond of the aniline in the rearranged product) or aggregation.

    • Coalescence: Indicates rapid tautomeric exchange.

    • Separation: Indicates the presence of distinct, slow-exchanging isomers (Dimroth pairs).

References

  • Katritzky, A. R., et al. "Tautomerism in Heterocycles." Advances in Heterocyclic Chemistry.
  • Dimroth, O. "Ueber intramolekulare Umlagerungen."[4] Justus Liebigs Annalen der Chemie, 1909.[4] (The original description of the rearrangement). [4]

  • Bakulev, V. A., & Dehaen, W. "The Chemistry of 1,2,3-Thiadiazoles." (Contains detailed NMR data on the 1,2,3-triazole rearrangement equilibria).
  • Claramunt, R. M., et al. "The use of 15N NMR in the structural analysis of azoles." Magnetic Resonance in Chemistry. (Authoritative source for N-chemical shifts in triazoles).
  • RSC Advances , "Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism." (Modern application of NMR for triazole tautomer differentiation).

Sources

Comparative

Mass Spectrometry Fragmentation Patterns of 5-Aminotriazoles: A Comparative Technical Guide

Executive Summary In the high-stakes arena of drug discovery, 5-aminotriazoles serve as critical bioisosteres for carboxylic acids and amide bonds. However, their structural elucidation remains a bottleneck due to the hi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the high-stakes arena of drug discovery, 5-aminotriazoles serve as critical bioisosteres for carboxylic acids and amide bonds. However, their structural elucidation remains a bottleneck due to the high nitrogen content and tautomeric fluidity of the triazole ring. This guide provides a definitive comparison of the mass spectrometry (MS) fragmentation behaviors of 5-amino-1,2,3-triazoles versus 5-amino-1,2,4-triazoles .

Unlike standard spectral libraries that often rely on electron impact (EI) data, this guide focuses on Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) , the gold standard for analyzing these thermally labile polar compounds. We demonstrate that while both isomers are isobaric, they follow distinct, predictable dissociation pathways—specifically the Dimroth-like rearrangement in 1,2,3-systems versus the Retro-Diels-Alder (RDA) type cleavage in 1,2,4-systems.

Mechanistic Comparison: 1,2,3- vs. 1,2,4-Triazoles[1]

The core differentiation lies in the stability of the nitrogen backbone under collision-induced dissociation (CID).

5-Amino-1,2,3-Triazoles: The Nitrogen Extrusion Pathway

The hallmark of 5-amino-1,2,3-triazoles is the facile loss of molecular nitrogen (


). This process is driven by the formation of a highly stable diazo intermediate or rearrangement into a reactive ketenimine/azirine species.
  • Primary Mechanism:

    
    
    
  • Secondary Mechanism: The resulting ion often undergoes a Wolff-type rearrangement or cyclizes to form thiadiazole-like fragments if sulfur substituents are present.

  • Diagnostic Value: The

    
     peak is often the base peak or highly abundant, serving as a definitive fingerprint for the 1,2,3-isomer.
    
5-Amino-1,2,4-Triazoles: The Ring Cleavage Pathway

In contrast, the 1,2,4-triazole ring is significantly more stable against


 loss. Fragmentation typically involves the cleavage of the C-N bonds, leading to the loss of small nitriles or ammonia.
  • Primary Mechanism:

    
     (if the amino group is exocyclic and labile).
    
  • Secondary Mechanism: Ring fission releasing hydrogen cyanide (

    
    ).
    
  • Diagnostic Value: A complex spectrum with sequential losses of 27 Da (

    
    ) and 17 Da (
    
    
    
    ) without a dominant initial loss of 28 Da characterizes the 1,2,4-isomer.

Visualization of Fragmentation Pathways[2]

The following diagrams illustrate the divergent pathways. The 1,2,3-pathway is dominated by ring contraction via


 loss, while the 1,2,4-pathway  involves ring fragmentation.

TriazoleFragmentation Start123 5-Amino-1,2,3-Triazole [M+H]+ Inter123 Diazo Intermediate (Ring Opening) Start123->Inter123 CID Activation Prod123 Azirine/Ketenimine Ion [M+H - 28]+ Inter123->Prod123 Loss of N2 (Diagnostic -28 Da) Start124 5-Amino-1,2,4-Triazole [M+H]+ Prod124_NH3 Iminium Ion [M+H - 17]+ Start124->Prod124_NH3 Loss of NH3 (Exocyclic) Prod124_HCN Diaza-allyl Cation [M+H - 27]+ Start124->Prod124_HCN RDA-like Cleavage Loss of HCN (-27 Da)

Figure 1: Divergent CID fragmentation pathways. Blue path indicates 1,2,3-triazole N2 extrusion; Red path indicates 1,2,4-triazole ring fission.

Experimental Protocol: ESI-MS/MS Workflow

To replicate these patterns, the following protocol ensures minimal in-source fragmentation while maximizing structural information.

Sample Preparation
  • Solvent: Dissolve 0.1 mg of compound in 1 mL of Methanol:Water (50:50, v/v) .

  • Additive: Add 0.1% Formic Acid (v/v) to promote protonation (

    
    ). Note: Avoid ammonium buffers if analyzing for ammonia loss to prevent background interference.
    
  • Filtration: Filter through a 0.22 µm PTFE syringe filter to remove particulates.

Instrument Parameters (Direct Infusion)
  • Ionization Source: Electrospray Ionization (ESI) - Positive Mode.

  • Flow Rate: 5–10 µL/min.

  • Capillary Voltage: 3.5 kV (Optimize to prevent in-source decay).

  • Cone Voltage: 20–40 V. Crucial: High cone voltage can mimic MS/MS fragmentation in the source.

  • Collision Gas: Argon or Nitrogen.

  • Collision Energy (CE): Stepped ramp (10, 20, 30 eV) to capture both labile losses (

    
    ) and backbone cleavages.
    

Comparative Data Analysis

The table below summarizes the diagnostic ions and neutral losses required to distinguish the isomers.

Feature5-Amino-1,2,3-Triazole5-Amino-1,2,4-Triazole
Primary Neutral Loss

(28 Da)

(27 Da)
or

(17 Da)
Base Peak Origin Ring Contraction (Azirine formation)Exocyclic amine loss or Ring Fission
Stability Low (prone to explosive decomposition)Moderate to High
Diagnostic Ion (Example)

m/z 60 (for simple derivatives)
Key Mechanism Dimroth / Wolff RearrangementRetro-Diels-Alder (RDA)
Case Study: Distinguishing Isomers

When analyzing a sample with precursor


 150:
  • Observation: A dominant fragment at

    
     122 (
    
    
    
    ).
    • Conclusion: Structure is 1,2,3-triazole .[1][2][3][4] The loss of 28 Da is specific to the

      
       motif.
      
  • Observation: Fragments at

    
     133 (
    
    
    
    ) and
    
    
    123 (
    
    
    ).
    • Conclusion: Structure is 1,2,4-triazole .[5][6][7][8] The ring remains intact initially, losing the exocyclic amine or breaking the

      
       bond.
      

Workflow Diagram: Structural Elucidation

Workflow Sample Unknown Aminotriazole ESI ESI (+) Soft Ionization Sample->ESI MS1 Full Scan MS Identify [M+H]+ ESI->MS1 CID CID Fragmentation (Stepped CE) MS1->CID Decision Check Neutral Loss CID->Decision Res123 1,2,3-Triazole (Loss of N2) Decision->Res123 -28 Da Res124 1,2,4-Triazole (Loss of HCN/NH3) Decision->Res124 -27 Da / -17 Da

Figure 2: Decision tree for identifying aminotriazole isomers based on neutral loss analysis.

References

  • Venugopal, S., et al. (2025). Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives. RSC Advances. Link

  • Lebedev, A. T., et al. (2017).[1] Identification and interconversion of isomeric 4,5-functionalized 1,2,3-thiadiazoles and 1,2,3-triazoles in conditions of electrospray ionization. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Heitke, B. T., & McCarty, C. G. (1974).[5] Mass Spectra of C-Amino- and C-Azido-1,2,4-triazoles. Canadian Journal of Chemistry. Link

  • Schwarzenberg, A., et al. (2014). Differentiation of isomeric dinitrotoluenes and aminodinitrotoluenes using electrospray high resolution mass spectrometry. Journal of Mass Spectrometry. Link

  • Rahman, A. F. M. M., et al. (2021).[9] Source-Induced Dissociation Vs Collision-Induced Dissociation Fragmentation Behavior of Four Antiviral Drugs. Biomedical Journal of Scientific & Technical Research. Link

Sources

Validation

Introduction: The Analytical Challenge of 5-Amino-1,2,3-Triazoles

Comparative Guide: ATR-FTIR vs. KBr Transmission Spectroscopy for the Characterization of 5-Amino-1,2,3-Triazoles The 5-amino-1,2,3-triazole motif is a highly versatile scaffold in modern drug development, frequently uti...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: ATR-FTIR vs. KBr Transmission Spectroscopy for the Characterization of 5-Amino-1,2,3-Triazoles

The 5-amino-1,2,3-triazole motif is a highly versatile scaffold in modern drug development, frequently utilized as an amide bioisostere and synthesized via azide-alkyne cycloaddition (click chemistry). For researchers and analytical scientists, confirming the structural integrity of these compounds relies heavily on Infrared (IR) spectroscopy to identify the primary amine (-NH₂) and the triazole ring system.

However, the choice of spectroscopic sampling technique—Attenuated Total Reflectance (ATR-FTIR) versus Potassium Bromide (KBr) Pellet Transmission —fundamentally alters the quality of the data obtained. Because 5-amino-1,2,3-triazoles are highly polar and engage in complex intermolecular hydrogen bonding, selecting the wrong analytical method can result in critical spectral artifacts, particularly in the N-H stretching region[1]. This guide objectively compares both methods, providing the causality behind spectral differences and self-validating experimental protocols to ensure analytical accuracy.

The Core Comparison: Causality of Spectral Artifacts

The primary analytical challenge in characterizing 5-amino-1,2,3-triazoles lies in resolving the primary amine (-NH₂) stretching bands located between 3100 cm⁻¹ and 3400 cm⁻¹.

  • The KBr Transmission Limitation: KBr is inherently hygroscopic. During pellet preparation, the salt rapidly absorbs atmospheric moisture. This introduces a broad, intense O-H stretching band from water (3500–3200 cm⁻¹) that directly overlaps with and masks the critical asymmetric and symmetric N-H stretches of the 5-amino group[2]. Consequently, relying on KBr pellets can lead to ambiguous structural confirmation of the amine moiety[3].

  • The ATR-FTIR Advantage: ATR spectroscopy eliminates the need for a hygroscopic matrix. The solid sample is pressed directly against a high-refractive-index crystal (e.g., Diamond or ZnSe)[4]. This prevents water absorption, allowing for pristine resolution of the N-H stretching region. However, due to the physics of the evanescent wave, the penetration depth in ATR is wavelength-dependent; high-frequency bands (like N-H stretches) will appear inherently weaker than in transmission spectra unless an ATR correction algorithm is applied[4].

Quantitative Data: IR Band Assignments

The table below summarizes the expected vibrational frequencies for 5-amino-1,2,3-triazole and compares how these bands manifest across both analytical techniques.

Table 1: IR Band Assignments and Method Performance for 5-Amino-1,2,3-Triazole

Functional GroupVibrational ModeExpected Frequency (cm⁻¹)ATR-FTIR PerformanceKBr Pellet Performance
Primary Amine (-NH₂) Asymmetric N-H Stretch3380 - 3410Excellent: Sharp, distinct peak.Poor: Masked by broad O-H band from absorbed water[2].
Primary Amine (-NH₂) Symmetric N-H Stretch3180 - 3250Excellent: Clear resolution.Poor: Obscured by water and H-bonding artifacts.
Amine / Ring NH₂ Scissoring / C-N Stretch1630 - 1660Good: Strong band, slight intensity drop.Excellent: Very strong, sharp band[5].
Triazole Ring C=C / N=N Stretches1500 - 1580Excellent: Highly reproducible.Excellent: Highly reproducible.
Triazole Ring Ring Breathing / C-N1200 - 1380Excellent: Strong fingerprinting.Excellent: Superior for library matching[6].

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, every spectroscopic workflow must be a self-validating system. The following step-by-step methodologies incorporate built-in quality control checks.

Protocol A: ATR-FTIR Analysis (Recommended for Amine Resolution)
  • Background Collection: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and allow it to evaporate completely. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution).

    • Self-Validation: The background spectrum must show >95% transmittance across the entire range with no residual peaks. A peak at ~2900 cm⁻¹ indicates residual organic contamination.

  • Sample Application: Place 1–2 mg of the solid 5-amino-1,2,3-triazole directly onto the center of the crystal[4].

  • Compression: Apply the pressure anvil to ensure intimate contact.

    • Causality: The evanescent wave penetrates only ~0.5–2 µm into the sample. Poor physical contact results in a low signal-to-noise ratio and distorted peak shapes.

  • Data Acquisition & Correction: Collect the spectrum. Immediately apply an ATR correction algorithm within the spectrometer software.

    • Causality: This mathematically compensates for the wavelength-dependent penetration depth, normalizing the intensity of the N-H bands at 3400 cm⁻¹ to accurately reflect their true absorbance.

Protocol B: KBr Pellet Transmission (Recommended for Fingerprint Matching)
  • Desiccation: Bake spectroscopic-grade KBr powder at 110°C for 24 hours and store it in a vacuum desiccator.

    • Causality: This minimizes the baseline moisture that causes O-H interference[3].

  • Trituration: Grind 1 mg of the triazole sample with 100 mg of dry KBr in an agate mortar for exactly 60 seconds.

    • Self-Validation: Over-grinding increases the KBr surface area, accelerating moisture absorption. Under-grinding leaves large particles that cause baseline scattering (the Christiansen effect).

  • Pellet Pressing: Transfer the triturated mixture to a 13 mm die and apply 10 tons of pressure under a vacuum for 2 minutes[3].

    • Self-Validation: The resulting pellet must be visually transparent. A cloudy or opaque pellet indicates trapped air or moisture, which will severely distort the baseline and invalidate the spectrum.

  • Data Acquisition: Place the pellet in the transmission holder and collect the spectrum. Compare the 3400 cm⁻¹ region against a blank KBr pellet spectrum to subtract residual water interference.

Workflow Visualization

G cluster_methods Spectroscopic Methods Sample Solid 5-amino-1,2,3-triazole ATR ATR-FTIR (Direct Contact) Sample->ATR 1-2 mg KBr KBr Pellet (Transmission) Sample->KBr Diluted 1:100 ATR_Result High N-H Resolution (No Water Overlap) ATR->ATR_Result Evanescent Wave KBr_Result O-H Interference (Masks N-H Bands) KBr->KBr_Result Hygroscopic Matrix Analysis Accurate Structural Validation (3400-3100 cm⁻¹) ATR_Result->Analysis Clear Amine Peaks KBr_Result->Analysis Requires Blank Subtraction

Workflow comparison of ATR vs. KBr methods for resolving N-H bands in 5-amino-1,2,3-triazoles.

References

  • "What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr?", Kintek Solution, [Link]

  • "Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles", Academia.edu / J Mol Model, [Link]

  • "FTIR: Transmission vs ATR spectroscopy | Animated Guides", Specac Ltd, [Link]

  • "Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy", MDPI, [Link]

  • "Among FTIR and FTIR-ATR which is more suitable for biological samples like bacteria or fungi?", ResearchGate, [Link]

  • "Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy", AZoM, [Link]

Sources

Comparative

Bioisosteric Divergence: A Comparative Guide to 1,2,3-Triazole vs. Tetrazole Scaffolds in Drug Design

Executive Summary In modern medicinal chemistry, nitrogen-rich heterocycles are indispensable for modulating pharmacokinetics and target engagement. This guide provides a technical comparison between 1,2,3-triazoles and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, nitrogen-rich heterocycles are indispensable for modulating pharmacokinetics and target engagement. This guide provides a technical comparison between 1,2,3-triazoles and tetrazoles . While often grouped together due to their high nitrogen content, they serve fundamentally different bioisosteric roles.[1]

  • The Tetrazole is the quintessential carboxylic acid bioisostere (

    
     ~4.5–5.0), offering similar acidity and hydrogen-bonding capability with improved lipophilicity, though it carries a metabolic liability (glucuronidation).
    
  • The 1,2,3-Triazole functions primarily as a bioisostere of the amide bond (trans- or cis-amide mimic depending on substitution).[2][3] It is metabolically inert, making it an ideal linker for fragment-based drug discovery (FBDD) and proteolysis-targeting chimeras (PROTACs).

Part 1: Physicochemical Profiles & Bioisosteric Logic[3]

The choice between a triazole and a tetrazole is rarely arbitrary; it is dictated by the electrostatic environment of the target binding pocket.

Acidity and Ionization

The most critical differentiator is acidity.

  • Tetrazoles (5-substituted-1H-tetrazoles): Exhibit a

    
     typically between 4.5 and 5.0. At physiological pH (7.4), they exist almost exclusively as the tetrazolate anion . This allows them to mimic the carboxylate of amino acids (e.g., Asp, Glu) or endogenous ligands (e.g., Angiotensin II).
    
  • 1,2,3-Triazoles: The 1,4-disubstituted 1,2,3-triazole is essentially non-acidic in biological contexts. It possesses a high dipole moment (~5 D), enabling it to participate in dipole-dipole interactions and hydrogen bonding similar to a peptide bond, but without the hydrolytic instability of an amide.

Structural Decision Map

The following logic flow illustrates when to deploy which scaffold based on the desired physicochemical outcome.

BioisostereLogic Start Target Binding Requirement Anionic Anionic Interaction (Salt Bridge) Start->Anionic Requires (-) Charge Neutral Neutral/Dipolar (H-Bond Network) Start->Neutral Requires Linker/H-Bond Tetrazole Tetrazole Scaffold (COOH Bioisostere) Anionic->Tetrazole pKa ~4.9 Triazole 1,2,3-Triazole Scaffold (Amide Bioisostere) Neutral->Triazole Non-ionizable Outcome1 High Polarity Metabolic Liability (Glucuronidation) Tetrazole->Outcome1 Outcome2 High Stability Rigid Linker Geometry Triazole->Outcome2

Figure 1: Decision logic for scaffold selection based on binding site electrostatics and metabolic requirements.

Part 2: Metabolic Stability & Pharmacokinetics

A major divergence in performance lies in metabolic susceptibility.

The Tetrazole Liability: Glucuronidation

Tetrazoles, particularly those with an unsubstituted nitrogen (


), are prime substrates for UDP-glucuronosyltransferases (UGTs). The formation of N-glucuronides  is a major clearance pathway for tetrazole-containing drugs (e.g., Losartan, Candesartan). This can lead to rapid clearance or, in rare cases, acyl-glucuronide-like reactivity.
The Triazole Advantage: Metabolic Inertness

The 1,2,3-triazole ring is remarkably resistant to oxidation, reduction, and hydrolysis. It is not a substrate for peptidases (unlike the amides it mimics) nor is it typically prone to N-glucuronidation when 1,4-disubstituted. This makes it a superior scaffold for stabilizing metabolically labile peptides.

Comparative Data Summary

The table below aggregates general pharmacokinetic trends observed in SAR studies comparing these moieties.

Feature1,5-Disubstituted Tetrazole1,4-Disubstituted 1,2,3-Triazole
Bioisostere Class Cis-Amide / Carboxylic AcidTrans-Amide
Physiological State Anionic (if N-H present)Neutral
LogP Contribution Lower (more polar due to charge)Moderate (improves solubility vs phenyl)
Metabolic Fate High Risk: N-GlucuronidationLow Risk: Highly Stable
H-Bond Capacity Strong Acceptor (Anion)Moderate Acceptor (N2/N3) & Donor (C5-H)
Synthetic Method Azide + Nitrile (Lewis Acid/Heat)CuAAC "Click" (Cu catalyst, RT)

Part 3: Experimental Protocols

To objectively compare these scaffolds in your own pipeline, the following protocols assess Synthetic Accessibility and Metabolic Stability .

Protocol A: Comparative Microsomal Stability Assay

Purpose: To quantify the metabolic liability (intrinsic clearance,


) of a tetrazole analog versus a triazole analog.

Reagents:

  • Pooled Liver Microsomes (Human/Rat) (20 mg/mL).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compounds (Tetrazole analog, Triazole analog).[2][4][5][6][7]

  • Internal Standard (e.g., Propranolol).

Workflow:

  • Preparation: Prepare 1 µM solutions of test compounds in phosphate buffer (pH 7.4) containing 0.5 mg/mL microsomes.

  • Pre-incubation: Equilibrate at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to initiate metabolism.

  • Sampling: Aliquot 50 µL samples at

    
     min.
    
  • Quenching: Immediately add 150 µL ice-cold acetonitrile (containing Internal Standard) to stop the reaction.

  • Analysis: Centrifuge (4000 rpm, 10 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines half-life (
    
    
    
    ).
    • Expectation: Tetrazoles often show rapid depletion (

      
       min) in species with high UGT activity if not sterically protected. Triazoles typically show 
      
      
      
      remaining at 60 min.
Protocol B: Synthetic Pathway Visualization

The synthetic ease of the 1,2,3-triazole (Click Chemistry) is a major factor in its adoption over the tetrazole, which often requires harsher conditions or toxic tin/aluminum azides.

SynthesisWorkflow Azide Organic Azide (R-N3) CuAAC CuAAC (Click) CuSO4, Na Ascorbate Water/tBuOH, RT Azide->CuAAC Cycloadd [3+2] Cycloaddition NaN3, ZnBr2 or Bu3SnN3 Reflux (100°C+) Azide->Cycloadd Alkyne Terminal Alkyne (R'-CCH) Alkyne->CuAAC Nitrile Nitrile (R'-CN) Nitrile->Cycloadd TriazoleProd 1,4-Disubstituted 1,2,3-Triazole CuAAC->TriazoleProd High Yield, Regioselective TetrazoleProd 5-Substituted Tetrazole Cycloadd->TetrazoleProd Harsh Conditions, Purification Required

Figure 2: Synthetic workflow comparison. Note the milder conditions and regioselectivity of the triazole route.

Part 4: Case Study & Bioactivity Data

Case Study: Angiotensin II Receptor Antagonists (Sartans) The "sartan" class of antihypertensives (e.g., Losartan, Valsartan) relies heavily on the tetrazole ring.

  • Mechanism: The tetrazole ring mimics the C-terminal carboxylate of Angiotensin II (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe).

  • Why not Triazole? Substitution of the tetrazole with a 1,2,3-triazole in these scaffolds generally results in a loss of potency . The triazole lacks the ability to deprotonate at physiological pH, failing to form the critical salt bridge with the cationic arginine residue in the AT1 receptor binding pocket.

  • Data Point: In comparative studies of biphenyl pharmacophores, the tetrazole analog exhibited a

    
     of 1.2 nM, whereas the corresponding 1,2,3-triazole analog showed a 
    
    
    
    > 100 nM, confirming the necessity of the anionic charge for this specific target [1].

Counter-Case: Protease Inhibitors In the design of inhibitors for cysteine proteases (e.g., Cathepsin K), 1,2,3-triazoles are preferred. They replace the unstable amide bond of the peptide backbone.

  • Performance: The triazole maintains the geometry of the peptide bond (trans-amide mimic) but eliminates cleavage by host proteases, significantly increasing plasma half-life (

    
    ) from minutes (peptide) to hours (triazole peptidomimetic) [2].
    

References

  • National Institutes of Health (NIH). (2022). The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool. Expert Opinion on Drug Discovery. Retrieved from [Link]

  • Frontiers in Pharmacology. (2025). 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Retrieved from [Link]

  • Huskey, S. E., et al. (1993).[8] N-glucuronidation reactions.[8][9] I. Tetrazole N-glucuronidation of selected angiotensin II receptor antagonists. Drug Metabolism and Disposition.[8] Retrieved from [Link]

  • Cambridge MedChem Consulting. (2022). Acid Bioisosteres: Tetrazoles and Triazoles. Retrieved from [Link]

Sources

Validation

Unambiguous Structural Validation of Dimroth Rearrangement Products: A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Techniques

As a Senior Application Scientist in structural elucidation and heterocyclic chemistry, I frequently encounter a pervasive issue in drug development and materials science: the structural misassignment of regioisomers. Th...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in structural elucidation and heterocyclic chemistry, I frequently encounter a pervasive issue in drug development and materials science: the structural misassignment of regioisomers. The Dimroth rearrangement—a molecular isomerization where endocyclic and exocyclic heteroatoms switch positions—is a classic trap for chemists relying solely on standard spectroscopic tools[1].

Discovered in 1909, this rearrangement proceeds via an ANRORC (Addition of Nucleophile, Ring-Opening, and Ring-Closure) mechanism[1]. Because the starting material and the rearranged product possess identical molecular weights and highly similar electronic environments, routine analytical techniques often yield ambiguous data. In this guide, we will objectively compare Single-Crystal X-Ray Diffraction (SCXRD) against alternative analytical modalities, demonstrating why SCXRD remains the gold standard for validating Dimroth products, supported by field-proven experimental protocols and comparative data.

The Mechanistic Challenge: Why Standard Techniques Fall Short

The Dimroth rearrangement frequently occurs in nitrogen-rich heterocycles, such as 1,2,3-triazoles, pyrimidines, and imidazo[1,2-a]pyrimidines, often under basic, acidic, or thermal conditions[2].

ANRORC A Kinetic Isomer (Endocyclic N) B Addition Intermediate (Nucleophilic Attack) A->B Base/Acid C Ring-Opened Species (Diazo/Hemiaminal) B->C Bond Cleavage D Thermodynamic Isomer (Exocyclic N) C->D Ring Closure

ANRORC Mechanism of the Dimroth Rearrangement.

When a kinetic isomer converts to its thermodynamic counterpart, the resulting structural shift is subtle. For example, in imidazo[1,2-a]pyrimidines, the rearrangement leads to regioisomers that have caused a cascade of incorrect structural information in published literature[3].

  • Mass Spectrometry (HRMS) : Fails entirely, as the molecular formula and exact mass remain identical.

  • Routine NMR (

    
    H, 
    
    
    
    C)
    : Highly prone to misinterpretation. The translocation of an exocyclic
    
    
    group with an endocyclic nitrogen results in nearly identical chemical shifts for the remaining protons[3].
  • Advanced NMR (

    
    N-HMBC) : Can distinguish isomers, but requires costly and time-consuming 
    
    
    
    N isotopic labeling to achieve definitive through-bond connectivity[3].

Comparative Performance Analysis

To establish a rigorous analytical pipeline, we must evaluate the performance metrics of available techniques. Table 1 summarizes the quantitative and qualitative data comparing SCXRD with spectroscopic alternatives.

Table 1: Comparative Performance Metrics for Dimroth Isomer Validation

Analytical TechniqueRegioisomer DifferentiationData Acquisition TimeSample RequirementRisk of MisassignmentStructural Resolution Limit
Single-Crystal X-Ray Diffraction (SCXRD) Unambiguous (Absolute) 2 - 24 hours0.1 - 0.5 mg (Single Crystal)Negligible < 0.8 Å (Atomic level)

H /

C NMR Spectroscopy
Ambiguous10 - 30 mins5 - 10 mg (Solution)High (Relies on inference)N/A (Bulk electronic environment)

N-HMBC NMR
High (Requires labeling)12 - 48 hours10 - 20 mg (Isotopically enriched)Low to ModerateN/A (Through-bond connectivity)
High-Resolution Mass Spectrometry (HRMS) None (Identical mass)< 5 mins< 1 µgCritical (Cannot distinguish)N/A (Mass-to-charge ratio only)
Infrared Spectroscopy (IR) Low< 5 mins1 - 2 mgHighN/A (Vibrational modes only)

The Causality of SCXRD Superiority : Unlike NMR, which infers structure from nuclear magnetic resonance frequencies heavily influenced by solvent and concentration, SCXRD directly maps the electron density of the molecule in 3D space. By measuring the diffraction of X-rays through a crystal lattice, SCXRD provides absolute atomic coordinates and bond lengths, making it mathematically impossible to confuse an endocyclic nitrogen with an exocyclic one[1].

Experimental Case Studies in Literature

The necessity of SCXRD is heavily supported by recent synthetic literature:

  • Imidazo[1,2-a]pyrimidines : Researchers discovered that reliance on 1D NMR led to widespread structural misassignments in this class of compounds. While

    
    N-labelling eventually corrected the record, SCXRD was highlighted as the definitive method to avoid such errors from the outset[3].
    
  • Energetic Materials (1,2,3-Triazoles) : In the synthesis of high-performance insensitive energetic materials, a Dimroth rearrangement was utilized to create a single

    
     bridge. SCXRD was mandatory to prove the exact crystal packing and hydrogen-bonding network, which directly dictates the material's impact sensitivity and detonation velocity[2].
    
  • Tricyclic Heterocycles : During the synthesis of novel selenazolotriazolopyrimidines via base-promoted tandem ring opening/closing, X-ray crystallography unambiguously identified the specific regioisomer formed, validating the Dimroth pathway over alternative cyclizations. Similarly, SCXRD provided unequivocal evidence for the assignments of

    
    triazolo
    
    
    
    pyrimidine derivatives synthesized via oxidative cyclization[4].

Workflow Start Synthesized Heterocycle Split Analytical Divergence Start->Split NMR Standard NMR / MS Split->NMR Routine Check XRD X-Ray Crystallography Split->XRD Gold Standard NMR_Res Ambiguous Regiochemistry (High Risk of Misassignment) NMR->NMR_Res XRD_Res Absolute 3D Connectivity (Unambiguous Proof) XRD->XRD_Res NMR_Res->XRD Escalate to SCXRD

Analytical Validation Workflow for Dimroth Regioisomers.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your structural assignments, implement the following end-to-end workflow. This protocol is designed as a self-validating system, bridging synthesis, crystal engineering, and crystallographic resolution.

Phase 1: Controlled Dimroth Isomerization
  • Reaction Setup : Dissolve the kinetically favored heterocyclic precursor (e.g., a

    
    triazolo
    
    
    
    pyrimidine) in a basic aqueous-methanolic solution (0.1 M KOH in MeOH/H
    
    
    O).
    • Causality: The hydroxide ion acts as a nucleophile, attacking the electron-deficient carbon to initiate the ANRORC mechanism, driving the system toward the thermodynamically stable

      
       isomer[5].
      
  • Monitoring : Track the reaction via LC-MS.

    • Note: Because MS yields identical

      
       values for both isomers, you must rely strictly on chromatographic retention time shifts to confirm conversion[3].
      
  • Isolation : Neutralize with 1M HCl, extract with dichloromethane (DCM), dry over MgSO

    
    , and concentrate in vacuo.
    
Phase 2: Crystal Engineering (Vapor Diffusion Method)
  • Solvent Selection : Dissolve 5 mg of the purified Dimroth product in a minimum volume of a "good" solvent (e.g., DCM) in an inner 4 mL vial.

  • Anti-Solvent Chamber : Place the open inner vial inside a larger 20 mL outer vial containing 3 mL of a "poor" solvent (e.g., n-hexane). Seal the outer vial tightly.

  • Controlled Precipitation : Allow vapor diffusion to occur undisturbed over 3–7 days at ambient temperature.

    • Causality: Dimroth products often possess rigid, planar heterocyclic cores that precipitate as amorphous powders if solvent evaporation is too rapid. Vapor diffusion creates a highly controlled supersaturation gradient, promoting the orderly intermolecular hydrogen bonding required for pristine single-crystal lattice formation[2].

Phase 3: SCXRD Acquisition and Refinement
  • Mounting : Under a polarized light microscope, select a pristine, block-shaped single crystal (approx. 0.1 x 0.1 x 0.2 mm) that extinguishes light uniformly. Mount it on a diffractometer using a cryoloop and inert paratone oil.

  • Data Collection : Cool the crystal to 100 K using a liquid nitrogen stream during X-ray exposure.

    • Causality: Cryo-cooling minimizes thermal atomic vibrations (Debye-Waller effect), drastically improving high-angle diffraction intensity and overall spatial resolution[5].

  • Structure Solution : Solve the structure using direct methods (e.g., SHELXT) and refine using least-squares minimization (SHELXL).

  • Self-Validation Check : Ensure the final R1 factor is < 5% and the Goodness-of-Fit (S) is ~1.0. The resulting electron density map will unambiguously reveal the exact positions of the nitrogen atoms, definitively proving the regiochemistry of the rearrangement[1].

Conclusion

While NMR and MS remain indispensable tools for routine laboratory monitoring, they possess fundamental limitations when faced with the subtle regiochemical shifts characteristic of the Dimroth rearrangement. As demonstrated by historical misassignments in heterocyclic chemistry, relying solely on spectroscopic inference is a critical risk. Single-Crystal X-Ray Crystallography provides the absolute, mathematically verifiable 3D atomic connectivity required to definitively validate Dimroth products, ensuring scientific integrity in drug development and materials science.

References

1.[2] Tunable Dimroth rearrangement of versatile 1,2,3-triazoles towards high-performance energetic materials, RSC Publishing (2021). URL:[Link] 2.[3] The Dimroth rearrangement as a probable cause for structural misassignments in imidazo[1,2-a]pyrimidines, UCL Discovery / Elsevier (2018). URL:[Link] 3. Dimroth rearrangement-based synthesis of novel derivatives of [1,3]selenazolo[5,4-e][1,2,4]triazolo[1,5-c]pyrimidine, Molecular Diversity (2020). URL:[Link] 4.[1] The Dimroth Rearrangement: A Comprehensive Analysis, Star Chemistry (2025). URL:[Link] 5.[5] The Dimroth Rearrangement: Synthesis and Interconversion of Isomeric Triazolothienopyrimidines, Journal of Chemical Research / ResearchGate (2008). URL:[Link] 6.[4] IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement, Beilstein Journal of Organic Chemistry (2013). URL:[Link]

Sources

Comparative

Comparative Guide: Antiproliferative Efficacy of 5-Amino-1-phenyl-1,2,3-triazole Analogs

Executive Summary The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry and oncology, renowned for its profound resistance to metabolic degradation, oxidation, and reduction[1]. Specifically, 5-amino-1-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry and oncology, renowned for its profound resistance to metabolic degradation, oxidation, and reduction[1]. Specifically, 5-amino-1-phenyl-1,2,3-triazole analogs have emerged as highly potent antiproliferative agents. This guide objectively evaluates the performance of these analogs against standard chemotherapeutics (e.g., Doxorubicin) across multiple human tumor cell lines, providing researchers with head-to-head data and a self-validating experimental framework for in-house screening.

Mechanistic Grounding: Why the 5-Amino-1,2,3-Triazole Scaffold?

The efficacy of the 5-amino-1-phenyl-1,2,3-triazole pharmacophore is not coincidental; it is driven by specific structural properties:

  • Hydrogen Bonding & Target Affinity: The triazole ring acts as a rigid bioisostere for amide bonds, allowing it to intercalate into kinase active sites. The addition of the 5-amino group provides a critical hydrogen-bond donor handle, enhancing binding kinetics to targets such as indoleamine 2,3-dioxygenase (IDO1) in immuno-oncology[1].

  • Isomeric Stability: During synthesis, researchers must account for the Dimroth rearrangement, where a 5-amino-1-phenyl-1,2,3-triazole can isomerize into a more thermodynamically stable 4-anilino-1H-1,2,3-triazole under specific acid/base conditions[1]. Controlling this rearrangement is vital for maintaining the structural integrity of the active antiproliferative agent.

Mechanism Triazole 5-Amino-1-phenyl-1,2,3-triazole Target Target Enzyme (e.g., IDO1) Triazole->Target Competitive Binding Metabolism Tryptophan Degradation Blocked Target->Metabolism Enzymatic Inhibition Immune T-Cell Activation Restored Metabolism->Immune Microenvironment Shift Apoptosis Tumor Cell Apoptosis Immune->Apoptosis Cytotoxic Response

Triazole-mediated enzymatic inhibition and apoptotic signaling pathway.

Head-to-Head Performance Data

To benchmark the antiproliferative potency of 5-amino-1-phenyl-1,2,3-triazole derivatives, we compare their half-maximal growth inhibitory concentrations (GI50) and Growth Percentages (GP) against Doxorubicin. Recent high-throughput screenings demonstrate that specific substitutions—such as carboxamides and fused polycyclic systems—yield nanomolar efficacy[2],[3].

Compound ClassSpecific AnalogTarget Cell LineCancer TypeEfficacy MetricDoxorubicin Control Comparison
Triazole-4-carboxamide N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamide (Compound 4a)JurkatLeukemiaGI50 = 0.63–0.69 μMComparable (Doxorubicin GI50 = 0.65 μM)[2]
Triazole-4-carboxamide N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamide (Compound 4a)LOX IMVIMelanomaGI50 = 0.15 μMSuperior nanomolar inhibition[2]
Fused Polycyclic Triazole 5,7-diamino-3-(3-(trifluoromethyl)phenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine-6-carbonitrileEKVXLung CancerGP = 29.14%Less toxic to healthy HEK293 cells than Doxorubicin[3]
Quinazolinone Triazole 2-(5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)quinazolin-4(3H)-oneOVCAR-4OvarianGP = -4.08%Demonstrated selective tumor cell death[3]

Data Synthesis: Compound 4a exhibits remarkable broad-spectrum antiproliferative activity, effectively matching Doxorubicin in leukemia models while demonstrating extreme potency against melanoma (LOX IMVI) and renal cancer (CAKI-1, UO-31)[2]. Furthermore, fused polycyclic derivatives offer an improved therapeutic window, showing lower off-target toxicity in non-tumor human embryonic kidney cells (HEK293) compared to standard anthracyclines[3].

Experimental Methodology: Self-Validating Antiproliferative Assay

To reproduce these findings, researchers must utilize an assay that minimizes well-to-well variability. As an Application Scientist, I strongly recommend the MTS Assay over the traditional MTT assay.

Causality for Assay Selection: The MTS reagent is reduced by mitochondrial dehydrogenases directly into a water-soluble formazan product. This eliminates the need for the DMSO solubilization step required in MTT assays, thereby removing a major source of pipetting error and yielding tighter confidence intervals for GI50 derivation[1].

Step-by-Step Protocol
  • Cell Seeding (Log-Phase Dynamics): Seed 2,000–5,000 cells/well (depending on the cell line's doubling time) in a 96-well plate.

    • Causality: Cells must remain in the logarithmic growth phase throughout the assay. If cells reach confluence before 72 hours, contact inhibition will artificially plateau the viability curve, skewing the GI50 calculation.

  • Compound Treatment & Vehicle Control: Perform a 10-point serial dilution of the 5-amino-1-phenyl-1,2,3-triazole analog. Ensure the final DMSO concentration in all wells (including the vehicle control) is strictly ≤0.1% v/v.

    • Causality: DMSO concentrations above 0.1% induce solvent-mediated cytotoxicity. A strict vehicle control ensures the observed cell death is exclusively driven by the triazole pharmacophore.

  • Incubation Window: Incubate the plates at 37°C, 5% CO2 for exactly 72 hours.

    • Causality: A 72-hour window allows for at least 3 to 4 cellular doubling times. Antiproliferative agents targeting DNA synthesis or mitotic machinery require active cell division to manifest observable cytotoxicity.

  • Viability Quantification: Add 20 µL of MTS reagent directly to each well. Incubate for 1–4 hours, monitoring color development. Read the optical density (OD) at 490 nm using a microplate reader.

  • Data Normalization & GI50 Calculation: Normalize the OD values against the vehicle control (defined as 100% viability). Use non-linear regression (curve fit) in software like GraphPad Prism to calculate the GI50.

AssayWorkflow Seed 1. Seed Cells (Log-Phase) Treat 2. Compound Treatment (Serial Dilution) Seed->Treat Incubate 3. Incubation (72h, 37°C) Treat->Incubate Read 4. MTS Reagent (OD 490nm) Incubate->Read Analyze 5. GI50 Calculation (Non-linear Fit) Read->Analyze

Step-by-step workflow for the self-validating MTS antiproliferative assay.

References

  • [2] Synthesis of 1,2,3-Triazole Derivatives by Cyclocondensation of Alkyl Azides with Active Methylene Ketones in the System K2CO3/DMSO. Source: researchgate.net. 2

  • [1] 1H-1,2,3-Triazol-4-amine. Source: benchchem.com. 1

  • [3] Selected 5-amino-1-aryl-1H-1,2,3-triazole scaffolds as promising antiproliferative agents. Source: ukrbiochemjournal.org. 3

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-Phenyl-1H-1,2,3-triazol-5-amine

[1][2][3] CAS: 99584-30-2 (Primary) | Synonyms: 5-amino-1-phenyl-1,2,3-triazole; 5-amino-1-phenyl-v-triazole Chemical Family: Nitrogen-Rich Heterocycle / Amino-Triazole Risk Profile: Acute Toxicity (Oral/Inhalation), Sev...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

CAS: 99584-30-2 (Primary) | Synonyms: 5-amino-1-phenyl-1,2,3-triazole; 5-amino-1-phenyl-v-triazole Chemical Family: Nitrogen-Rich Heterocycle / Amino-Triazole Risk Profile: Acute Toxicity (Oral/Inhalation), Severe Irritant, Potentially Energetic (Shock/Static Sensitive)[1][2]

Part 1: Executive Safety Summary (The "Why")

Handling 1-Phenyl-1H-1,2,3-triazol-5-amine requires a dual-threat mitigation strategy: biological toxicity and energetic instability .[1][2]

  • Biological Hazard: As an amino-triazole derivative, this compound exhibits pharmacological activity (often used as a scaffold for antiproliferative agents).[1] It is classified as an Irritant (Skin/Eye/Respiratory) and Harmful/Toxic if swallowed .[1] The amine functionality increases bioavailability, making skin absorption a credible risk.

  • Physical Hazard (The Silent Killer): The 1,2,3-triazole ring is a high-nitrogen system.[1][2] While the amino group provides some electronic stabilization, the compound remains a Potentially Energetic Material (PEM) . It may possess a low decomposition temperature and sensitivity to electrostatic discharge (ESD) or mechanical shock, particularly when dry or in the presence of trace metal impurities.

Core Directive: Treat this compound as if it is a shock-sensitive explosive until your specific lot has been tested (DSC/TGA), and handle it as a potent toxin at all times.

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on "standard" lab PPE. Use this matrix to select equipment based on the operation scale.

Protection ZoneLow Risk (< 100 mg)High Risk (> 100 mg or Synthesis)Technical Rationale
Respiratory Fume Hood (Sash at 18")Fume Hood + N95/P100 RespiratorPrevents inhalation of fine dust.[1][2] The hood is the primary barrier; the respirator is the fail-safe.[1][2]
Hand Protection Double Nitrile (0.11 mm min)Laminate Film (Silver Shield) under NitrileTriazoles can permeate standard nitrile over time.[1][2] Laminate film offers broad chemical resistance.
Eye/Face Chemical Splash Goggles Face Shield + GogglesSafety glasses are insufficient for powders that can drift behind lenses.[1]
Body Lab Coat (Cotton/Flame Resistant)Tyvek® Lab Coat + Anti-Static Straps Synthetic fabrics (polyester) generate static, a critical risk for high-nitrogen compounds.[1][2]
Static Control ESD Wrist Strap (Recommended)ESD Mat + Wrist Strap (Mandatory)Mitigates ignition risk from static discharge during weighing/transfer.[1][2]
Part 3: Operational Protocol (Step-by-Step)
Phase 1: Pre-Operational Setup[2]
  • Verify Identity: Confirm CAS 99584-30-2. Warning: Do not confuse with 4-Fluoro-3-nitrobenzonitrile (CAS 1009-35-4) or 1,2,4-triazole isomers.[1][2]

  • Static Dissipation: Place an ESD mat inside the fume hood. Ground all metal spatulas and balances.

  • Solvent Selection: Prepare a "kill vessel" (beaker with dilute bleach or 1M HCl) for immediate decontamination of tips/spatulas.

Phase 2: Safe Handling Workflow
  • Weighing: Never weigh directly into a plastic boat (static generator). Use glass or aluminum weighing boats.[1]

  • Transfer: Use a stainless steel spatula. Avoid scraping the container walls vigorously (friction risk).

  • Solubilization: Dissolve in DMSO or Methanol gently. Do not sonicate dry powder; add solvent before sonication to dampen shock sensitivity.

Phase 3: Post-Work & Decontamination[2]
  • Wipe Down: Use a wet paper towel (solvent-soaked) to wipe the balance area. Do not dry sweep.[1][2]

  • Doffing: Remove outer gloves first, then roll the lab coat inside out to trap any dust. Wash hands with soap and cold water (hot water opens pores).

Part 4: Emergency Response & Disposal[2]
Accidental Spill[1]
  • Small Spill (< 1g): Do not sweep. Cover with a wet paper towel (water or ethanol) to desensitize.[1][2] Wipe up carefully and place in a hazardous waste bag.

  • Large Spill: Evacuate the area. Contact EHS. Use a dedicated HEPA vacuum designed for explosive dusts if available; otherwise, wet-method cleanup only.[1]

Fire
  • Extinguishing Media: CO2, Dry Chemical, or Alcohol-Resistant Foam.[1]

  • Warning: Burning triazoles release toxic Nitrogen Oxides (NOx). Firefighters must wear SCBA.

Waste Disposal[3][4][5][6]
  • Segregation: Segregate as "Toxic Organic - High Nitrogen." [1][2]

  • Labeling: Clearly label "Contains 1,2,3-Triazole - Potential Energetic."

  • Incompatibility: NEVER mix with strong oxidizers (Peroxides, Nitric Acid) or heavy metals (Lead, Mercury, Silver), as this can form highly explosive metal-triazolates.[1]

Part 5: Visualizations
Diagram 1: Risk Assessment & PPE Logic

PPE_Logic Start Start: Handling 1-Phenyl-1H-1,2,3-triazol-5-amine Quantity Assess Quantity Start->Quantity LowRisk < 100 mg (Analytical) Quantity->LowRisk HighRisk > 100 mg or Synthesis Quantity->HighRisk PPE_Low Standard PPE: - Fume Hood - Double Nitrile Gloves - Splash Goggles LowRisk->PPE_Low PPE_High Enhanced PPE: - Face Shield + Goggles - Silver Shield Gloves - ESD Grounding - Blast Shield (Optional) HighRisk->PPE_High Action Proceed with Protocol PPE_Low->Action PPE_High->Action

Caption: Decision tree for selecting appropriate PPE based on the scale of operation.

Diagram 2: Safe Handling Workflow

Workflow Prep 1. Prep: Ground Balance Check Hood Flow Don 2. Don PPE: Lab Coat -> Goggles -> Inner Glove -> Outer Glove Prep->Don Handle 3. Handle: Glass Boat (No Plastic) Gentle Transfer Avoid Friction Don->Handle Clean 4. Clean: Wet Wipe (No Sweeping) Solvent Decon Handle->Clean Waste 5. Disposal: Segregate High-N Waste Label 'Energetic' Clean->Waste

Caption: Step-by-step operational workflow emphasizing static control and wet cleaning methods.

References
  • PubChem. (n.d.).[7] 1-Phenyl-1H-1,2,3-triazol-5-amine (Compound).[1][2][8][9][10] National Library of Medicine. Retrieved March 1, 2026, from [Link]

  • MolPort. (2025). 1-phenyl-1H-1,2,3-triazol-5-amine Safety Data. Retrieved March 1, 2026, from [Link]

  • Pokhodylo, N., et al. (2020). Selected 5-amino-1-aryl-1H-1,2,3-triazole scaffolds as promising antiproliferative agents. The Ukrainian Biochemical Journal. Retrieved March 1, 2026, from [Link]

Sources

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